tert-Butyl Methyl(piperidin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-methyl-N-piperidin-3-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-7-12-8-9/h9,12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXNDTNDOHQMTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625682 | |
| Record name | tert-Butyl methyl(piperidin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172478-01-2 | |
| Record name | tert-Butyl methyl(piperidin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-methyl-N-(piperidin-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl Methyl(piperidin-3-yl)carbamate
CAS Number: 172478-01-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl methyl(piperidin-3-yl)carbamate is a key heterocyclic building block in modern medicinal chemistry. Its unique structural features, combining a piperidine scaffold with a Boc-protected secondary amine, make it a valuable intermediate in the synthesis of complex biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of therapeutics targeting the IRAK4 and orexin receptor signaling pathways.
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are summarized below. Spectroscopic data, while not available for the exact molecule in published literature, can be inferred from closely related structures and is presented for characterization purposes.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 172478-01-2 | [1] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.31 g/mol | [1] |
| Appearance | Colorless to light yellow viscous liquid or solid | General Supplier Data |
| Boiling Point | 287.9 ± 29.0 °C (Predicted) | General Supplier Data |
| Density | 1.01 ± 0.1 g/cm³ (Predicted) | General Supplier Data |
| Storage | Room temperature, under inert gas, protected from light | General Supplier Data |
Table 2: Spectroscopic Data (Predicted/Representative)
| Spectrum | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 3.50-3.70 (m, 1H), 2.80-3.10 (m, 2H), 2.70 (s, 3H), 2.40-2.60 (m, 2H), 1.60-1.80 (m, 2H), 1.40-1.60 (m, 2H), 1.45 (s, 9H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 155.5, 80.0, 55.0, 48.0, 45.0, 34.0, 30.0, 28.5, 25.0 |
| Mass Spectrum (ESI-MS) | m/z: 215.17 [M+H]⁺ |
Synthesis and Experimental Protocols
General Synthetic Workflow
A plausible synthetic route to this compound could involve the initial protection of 3-aminopiperidine with a Boc group, followed by methylation of the piperidine nitrogen, and finally, methylation of the carbamate nitrogen. A more direct route would start from a commercially available N-methyl-3-aminopiperidine.
Caption: A potential synthetic workflow for this compound.
Representative Experimental Protocol: N-Methylation of a Boc-Protected Aminopiperidine
This protocol is a general representation and may require optimization.
-
Dissolution: Dissolve N-Boc-3-aminopiperidine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. Allow the mixture to stir at this temperature for 30 minutes.
-
Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired this compound.
Applications in Drug Development
The piperidine moiety is a prevalent scaffold in a vast number of approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for introducing diverse pharmacophoric elements. This compound is a valuable intermediate for the synthesis of molecules targeting a range of biological targets, most notably as IRAK4 inhibitors and orexin receptor antagonists.
Role in the Synthesis of IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the innate immune signaling pathway, and its dysregulation is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[2] Small molecule inhibitors of IRAK4 are therefore of significant therapeutic interest. The piperidine core of our subject compound can be incorporated into the structure of IRAK4 inhibitors to provide a key interaction point with the kinase and to orient other functional groups for optimal binding.
Caption: General workflow for incorporating the piperidine intermediate into an IRAK4 inhibitor.
The IRAK4 signaling pathway is initiated by the activation of Toll-like receptors (TLRs) or Interleukin-1 receptors (IL-1Rs), leading to the recruitment of the adaptor protein MyD88 and the formation of the Myddosome complex.[3] This complex facilitates the autophosphorylation and activation of IRAK4, which in turn phosphorylates IRAK1 and IRAK2. This cascade ultimately results in the activation of transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines.[3] IRAK4 inhibitors block the kinase activity of IRAK4, thereby preventing the downstream signaling cascade.[4]
Caption: Simplified IRAK4 signaling pathway and the point of intervention for an inhibitor.
Role in the Synthesis of Orexin Receptor Antagonists
The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of wakefulness and arousal.[5] Antagonists of the orexin receptors are effective treatments for insomnia.[5] Substituted piperidines are a common structural motif in many orexin receptor antagonists, where they serve as a central scaffold to position the necessary pharmacophoric groups for potent receptor binding.[6]
Caption: General workflow for incorporating the piperidine intermediate into an orexin receptor antagonist.
Orexin peptides, upon binding to their G-protein coupled receptors (GPCRs), primarily the OX1 and OX2 receptors, activate downstream signaling cascades that promote neuronal excitability and wakefulness.[7] Orexin receptor antagonists competitively bind to these receptors, preventing the binding of the endogenous orexin peptides and thereby suppressing the wake-promoting signals.[5]
Caption: Simplified orexin receptor signaling pathway and the mechanism of antagonism.
Conclusion
This compound (CAS 172478-01-2) is a versatile and valuable building block for the synthesis of complex pharmaceutical agents. Its utility is particularly evident in the development of IRAK4 inhibitors for inflammatory and autoimmune diseases, and orexin receptor antagonists for the treatment of insomnia. The synthetic accessibility and the chemical handles it provides make it an important tool for medicinal chemists and drug development professionals. This guide has provided a comprehensive overview of its properties, a representative synthetic approach, and its application in the context of two important therapeutic areas, underscoring its significance in the pursuit of novel therapeutics.
References
- 1. This compound - CAS:172478-01-2 - Abovchem [abovchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are Orexin receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of tert-Butyl Methyl(piperidin-3-yl)carbamate
An In-depth Technical Guide to tert-Butyl Methyl(piperidin-3-yl)carbamate
Introduction
This compound (CAS No: 172478-01-2) is a heterocyclic organic compound featuring a piperidine core structure.[1][2] The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a stable and versatile intermediate in synthetic organic chemistry.[3] The piperidine moiety is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals, rendering this compound a valuable building block in drug discovery and development.[3] Its structural features allow for precise chemical modifications, making it a key component in the synthesis of complex target molecules for medicinal chemistry research, including potential treatments for neurological disorders.[3] This document provides a comprehensive overview of its known physical and chemical properties, experimental protocols derived from related analogues, and its applications in research.
Core Properties
The following tables summarize the key physicochemical and identifying properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl methyl(3-piperidinyl)carbamate | [2] |
| CAS Number | 172478-01-2 | [1][2] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [2] |
| Molecular Weight | 214.30 g/mol | [3][4] |
| InChI Key | RTXNDTNDOHQMTI-UHFFFAOYSA-N | [2] |
| Boiling Point | No data available | [5] |
| Melting Point | 64-66°C (for related analogue (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate) | [6] |
| Solubility | No data available |
Table 2: Safety and Hazard Information
| Category | Information | Source |
| Signal Word | Warning | [2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Precautionary Statements | P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water) | [2] |
Role as a Synthetic Intermediate
The primary utility of this compound lies in its function as a versatile building block for more complex molecules. The Boc group serves as an effective protecting group for the amine, allowing chemists to perform reactions on other parts of the molecule without unintended side reactions involving the piperidine nitrogen. This strategic protection is crucial in multi-step syntheses of pharmaceutical agents.
References
- 1. 172478-01-2|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 172478-01-2 [sigmaaldrich.com]
- 3. myuchem.com [myuchem.com]
- 4. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1124199-22-9|tert-Butyl (S)-methyl(piperidin-3-ylmethyl)carbamate|BLD Pharm [bldpharm.com]
- 6. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
Molecular structure and weight of tert-Butyl Methyl(piperidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl methyl(piperidin-3-yl)carbamate, a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. The document details its molecular structure, physicochemical properties, and its role as a key intermediate in the synthesis of complex molecules, including therapeutic agents. Experimental data and a representative synthetic workflow are presented to support laboratory applications.
Molecular Structure and Properties
This compound (CAS Number: 172478-01-2) is a carbamate-protected piperidine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen of the methylamino group at the 3-position of the piperidine ring makes it a stable and versatile intermediate for further chemical modifications.
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Data
The quantitative properties of this compound are summarized in the table below. This data is essential for reaction planning, purification, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 172478-01-2 | [1] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.31 g/mol | [1] |
| IUPAC Name | This compound | |
| Physical Form | Colorless to yellow liquid, semi-solid, or solid | |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature |
Spectroscopic Data
Role in Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The piperidine scaffold is a common motif in many biologically active compounds, and the Boc-protected methylamino group at the 3-position allows for regioselective functionalization.
Application as a Building Block
This compound is utilized in the construction of larger molecules where a substituted piperidine ring is a key pharmacophore. The Boc protecting group provides stability during multi-step syntheses and can be readily removed under acidic conditions to reveal the secondary amine for subsequent reactions. This strategy is widely employed in the synthesis of enzyme inhibitors and receptor modulators.
While direct synthesis of a marketed drug from this specific intermediate is not prominently documented in public literature, its structural analogs are key components in the synthesis of significant therapeutic agents. For example, a structurally related compound, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, is a pivotal intermediate in the manufacture of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[2][3] This highlights the importance of the substituted piperidine carbamate scaffold in the development of modern pharmaceuticals, particularly in oncology.[4][5]
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed journals, as it is often a commercially available building block. However, a general synthetic approach can be outlined based on standard organic chemistry principles for the N-methylation and N-Boc protection of aminopiperidines.
Representative Synthetic Workflow
The synthesis of this compound can be envisioned through a multi-step process starting from a suitable piperidine precursor. A plausible synthetic route is depicted below.
References
- 1. This compound - CAS:172478-01-2 - Abovchem [abovchem.com]
- 2. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 3. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
- 4. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of tert-Butyl Methyl(piperidin-3-yl)carbamate
Introduction
tert-Butyl Methyl(piperidin-3-yl)carbamate (CAS No. 172478-01-2) is a chemical intermediate widely utilized in pharmaceutical research and drug development.[1][2] Its structural features, incorporating a piperidine ring and a tert-butyl carbamate protecting group, make it a versatile building block in the synthesis of complex molecules.[1][2] This guide provides a comprehensive overview of the safety and handling guidelines for this compound, tailored for researchers, scientists, and professionals in drug development. It consolidates critical safety data, outlines procedures for safe use, and offers visual aids for key safety workflows.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classification based on available safety data sheets.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
Signal Word: Warning
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below. Limited information is publicly available, and these properties should be considered as preliminary.
| Property | Value |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| Appearance | White to yellow solid or semi-solid |
| Storage Temperature | Room temperature, in a dark, inert atmosphere |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize the risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE).
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Exposure Controls and Personal Protection
The following table outlines the recommended personal protective equipment (PPE) for handling this compound.
| Protection Type | Recommendation |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill cleanup. |
The selection of appropriate PPE is a critical step in ensuring laboratory safety. The following diagram illustrates the decision-making process for PPE selection when handling chemical substances.
First-Aid Measures
In the event of exposure to this compound, the following first-aid measures should be taken immediately.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
In the case of a spill, follow these procedures to ensure safety and minimize environmental contamination.
Procedure for a Small Spill:
-
Evacuate unnecessary personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilate the area.
The following diagram outlines the general workflow for responding to a chemical spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Toxicological Information
| Toxicological Endpoint | Data |
| Acute Toxicity (Oral) | Harmful if swallowed (Category 4) |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2) |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A) |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation (Category 3) |
| Specific Target Organ Toxicity - Repeated Exposure | No data available |
| Aspiration Hazard | No data available |
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.
References
The Pivotal Role of tert-Butyl Methyl(piperidin-3-yl)carbamate in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of complex molecular architectures. Among these, tert-butyl methyl(piperidin-3-yl)carbamate and its analogs have emerged as indispensable building blocks in the development of novel therapeutics. The piperidine scaffold is a prevalent motif in a multitude of bioactive compounds, and the strategic placement of functional groups on this ring system allows for the fine-tuning of pharmacological properties. The tert-butoxycarbonyl (Boc) protecting group offers a robust and readily cleavable handle, facilitating multi-step synthetic sequences. This technical guide provides an in-depth exploration of the synthesis, applications, and biological significance of drug candidates derived from this key intermediate.
Synthesis of tert-Butyl Piperidine-3-yl Carbamate Intermediates
The synthesis of tert-butyl piperidine-3-yl carbamate derivatives can be achieved through several routes, often starting from readily available precursors like 3-aminopiperidine or piperidine-3-carboxylic acid. The choice of synthetic strategy often depends on the desired stereochemistry and the need for large-scale production.
Table 1: Quantitative Data for the Synthesis of N-Boc-3-aminopiperidine Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |
| 3-Aminopiperidine | Di-tert-butyl dicarbonate, 25% aq. NaOH, Ethanol, 10-15°C, 1h | 1-Boc-3-aminopiperidine | 91.5 | - | [1] |
| (R)-(1-Benzylpiperidin-3-yl)carbamic acid tert-butyl ester | 10 wt% Pd/C, H₂ (gas), Methanol, 45°C, 3h | (R)-tert-Butyl piperidin-3-ylcarbamate | 97 | 95 | [1] |
| Ethyl nipecotate | Di-tert-butyl dicarbonate, Triethylamine, Dichloromethane, 0-10°C | N-Boc-3-piperidine ethyl formate | 95 | - | [2] |
| L-Glutamic acid | Multi-step synthesis involving esterification, Boc-protection, reduction, tosylation, and cyclization | Enantiomerically pure 3-(N-Boc amino) piperidine derivatives | 44-55 (overall) | - |
Experimental Protocols
Synthesis of 1-Boc-3-aminopiperidine:
-
To a 200 mL four-necked flask equipped with a stirrer, pH sensor, and two dropping funnels, add 90 g of ethanol and 10.0 g (0.1 mol) of 3-aminopiperidine.
-
Stir the mixture at 10 to 15 °C.
-
Slowly add 21.8 g (0.1 mol) of di-tert-butyl dicarbonate through one dropping funnel.
-
Simultaneously, add 17.6 g (0.11 mol) of 25% aqueous sodium hydroxide dropwise through the other dropping funnel, maintaining the pH of the reaction system between 11.8 and 12.2.
-
The addition is completed in approximately 1 hour.
-
Upon completion, the reaction mixture is worked up to isolate the product.[1]
Debenzylation to form (R)-tert-Butyl piperidin-3-ylcarbamate:
-
In a three-necked reaction flask under an ice bath, add 247 g (851 mmol) of (R)-(1-benzylpiperidin-3-yl) carbamic acid tert-butyl ester, 2470 g of methanol, and 5 g of 10% palladium on carbon.
-
Replace the atmosphere with hydrogen gas three times.
-
Raise the temperature to 45°C and stir for 3 hours, monitoring the reaction by TLC.
-
Cool the system to room temperature and filter to remove the catalyst.
-
Concentrate the filtrate to dryness to obtain the product.[1]
Application in the Synthesis of Bioactive Molecules
This compound is a crucial intermediate in the synthesis of a range of therapeutic agents, particularly kinase inhibitors and orexin receptor antagonists. The piperidine moiety often serves as a key pharmacophore, interacting with the target protein, while the N-methyl group can modulate properties such as potency, selectivity, and metabolic stability.
Table 2: Application of Piperidine Intermediates in the Synthesis of Drug Candidates
| Intermediate | Reaction Type | Target Molecule Class | Example Target | Reference |
| tert-Butyl ((3R,6R)-6-methyl-piperidin-3-yl)carbamate | Multi-step synthesis | Orexin Receptor Antagonist | - | [3] |
| tert-Butyl ((3R,6R)-6-methyl-piperidin-3-yl)carbamate | Multi-step synthesis | IRAK4 Inhibitor | - | [3] |
| (R)-3-Boc-aminopiperidine | Multi-step synthesis | Kinase Inhibitors | c-Met, Tie-2 | General Knowledge |
Experimental and Synthetic Workflows
The journey from a simple starting material to a final active pharmaceutical ingredient (API) is a multi-step process. The use of a versatile intermediate like this compound streamlines this workflow.
Caption: General synthetic workflow from starting material to final API.
Signaling Pathways of Target Molecules
The therapeutic efficacy of the final drug products synthesized using this compound stems from their ability to modulate specific biological signaling pathways implicated in disease.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Aberrant c-Met signaling is a key driver in many cancers.
Caption: Simplified c-Met signaling pathway and point of inhibition.
IRAK4 Signaling Pathway
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune response, acting downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of this pathway is associated with inflammatory and autoimmune diseases.
References
The Piperidine Ring: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold."[1][2] This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.
The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact
The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[3][4]
Key Physicochemical Properties:
-
Basicity: The nitrogen atom within the piperidine ring is basic, with a pKa of its conjugate acid typically around 11.[1] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.
-
Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[1][5]
-
Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character.[6] Its saturated hydrocarbon backbone contributes to lipophilicity, which can enhance membrane permeability, while the basic nitrogen can be protonated to form salts, increasing aqueous solubility. This tunable property is a significant advantage in drug design.
-
Metabolic Stability: The piperidine scaffold is generally considered to be relatively stable to metabolic degradation.[4][7] However, the substitution pattern can influence its metabolic fate, with oxidation sometimes occurring at positions adjacent to the nitrogen atom.[7]
These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles.[3][4]
Therapeutic Applications of Piperidine-Containing Drugs
The versatility of the piperidine scaffold is evident in its widespread presence across numerous therapeutic areas. Piperidine derivatives are integral components of drugs targeting the central nervous system (CNS), managing pain, combating cancer, and fighting infectious diseases.[8][9][10]
Central Nervous System Disorders
Many drugs targeting the central nervous system incorporate piperidine rings.[5] This is exemplified by antipsychotics like haloperidol and risperidone , as well as the ADHD medication methylphenidate (Ritalin) . The piperidine moiety in these drugs often plays a key role in their interaction with neurotransmitter receptors.[11]
Another prominent example is donepezil , an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[9][12] The N-benzylpiperidine moiety of donepezil is crucial for its potent and selective inhibition of AChE.[13]
Pain Management: Opioid Receptor Modulators
Piperidine-based structures are central to the development of potent analgesics that target opioid receptors.[2] The synthetic opioid fentanyl and its analogs are powerful analgesics that contain a 4-anilinopiperidine core. This core structure is essential for their high affinity and agonist activity at the μ-opioid receptor.[1]
Infectious Diseases: HIV-1 Entry Inhibition
Piperidine-containing molecules have been successfully developed as antagonists of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. By blocking this viral entry pathway, these compounds, such as Maraviroc, effectively inhibit HIV-1 replication.[2]
Oncology
The piperidine scaffold is a key feature in numerous anticancer drugs, acting through diverse mechanisms such as enzyme inhibition and disruption of critical signaling pathways.[2][9][14][15] For instance, piperidine derivatives have been developed as inhibitors of various kinases implicated in cancer progression.
Data Presentation: Quantitative Analysis of Piperidine Derivatives
The following tables summarize key quantitative data for representative piperidine-containing drugs, highlighting their potency and pharmacokinetic profiles.
Table 1: Binding Affinities and Inhibitory Concentrations of Selected Piperidine-Containing Drugs
| Drug | Target | Assay Type | Value | Units |
| Fentanyl | μ-Opioid Receptor | Binding Affinity (Ki) | 1.35 | nM |
| Donepezil | Acetylcholinesterase (AChE) | Inhibition (IC50) | 5.7 | nM |
| Maraviroc | CCR5 | Inhibition (IC50) | 0.25 | nM |
| Haloperidol | Dopamine D2 Receptor | Binding Affinity (Ki) | 1.5 | nM |
| Risperidone | Dopamine D2 Receptor | Binding Affinity (Ki) | 3.1 | nM |
| Methylphenidate | Dopamine Transporter (DAT) | Binding Affinity (Ki) | 13.8 | ng/mL |
Table 2: Pharmacokinetic Properties of Selected Piperidine-Containing Drugs
| Drug | Bioavailability (%) | Half-life (hours) | Volume of Distribution (L/kg) | Protein Binding (%) |
| Fentanyl (IV) | 100 | 3.6 - 14.2 | 4 | 80-85 |
| Donepezil | ~100 | 70 - 81.5 | 11.6 - 12 | 96 |
| Risperidone | 70 | 3 - 20 | 1 - 2 | 90 |
| Haloperidol | 60 - 70 | 14.5 - 36.7 | 18 - 21 | 92 |
| Methylphenidate | 11 - 52 | 2 - 3 | 2.65 | 10 - 33 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of piperidine-containing drug discovery.
Synthesis of Fentanyl
This protocol describes a common synthetic route to fentanyl.
Materials:
-
N-phenyl-N-(piperidin-4-yl)propanamide
-
2-Phenylethyl bromide
-
Potassium carbonate
-
Acetonitrile
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of N-phenyl-N-(piperidin-4-yl)propanamide in acetonitrile, add potassium carbonate.
-
Add 2-phenylethyl bromide to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude fentanyl by column chromatography on silica gel or by recrystallization.
Opioid Receptor Binding Assay (Competitive Radioligand Binding)
This protocol outlines a method to determine the binding affinity of a piperidine derivative to the μ-opioid receptor.[3]
Materials:
-
Cell membranes expressing the human μ-opioid receptor
-
[³H]-DAMGO (a selective μ-opioid receptor agonist radioligand)[3]
-
Test piperidine compound
-
Naloxone (for determining non-specific binding)[3]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)[3]
-
96-well microplates
-
Cell harvester and glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
For total binding wells, add assay buffer, [³H]-DAMGO, and cell membranes.
-
For non-specific binding wells, add assay buffer, [³H]-DAMGO, a high concentration of naloxone, and cell membranes.[3]
-
For competitive binding wells, add assay buffer, [³H]-DAMGO, varying concentrations of the test piperidine compound, and cell membranes.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.[3]
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[3]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to measure the inhibitory activity of compounds like donepezil on AChE.[1][5][7][9][16]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate[1]
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[1][9]
-
Test piperidine compound (e.g., donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and pre-incubate for a defined period.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.[1][7]
-
The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[1]
Visualizing the Impact: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the action of piperidine-containing drugs.
Caption: General workflow for the synthesis of piperidine-containing drugs.
Caption: Workflow for high-throughput screening of a piperidine library.
Caption: Simplified signaling pathway of μ-opioid receptor activation.
Caption: Mechanism of HIV-1 entry and inhibition by a CCR5 antagonist.
Caption: Role of acetylcholinesterase and its inhibition by donepezil.
Conclusion
The piperidine scaffold continues to be an indispensable tool in the arsenal of medicinal chemists. Its inherent physicochemical properties, coupled with its synthetic tractability, allow for the creation of diverse molecular architectures with fine-tuned pharmacological profiles. From modulating CNS activity to combating infectious diseases, the impact of piperidine-containing drugs is undeniable. This guide has provided a comprehensive overview of the significance of the piperidine ring, supported by quantitative data, detailed experimental protocols, and visual representations of its role in key biological pathways. As drug discovery continues to evolve, the privileged piperidine scaffold is certain to remain a central element in the development of new and improved therapeutics.
References
- 1. Clinical pharmacokinetics of fentanyl and its newer derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of transdermal opioids: focus on transdermal fentanyl [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following evening administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. news-medical.net [news-medical.net]
- 12. atrainceu.com [atrainceu.com]
- 13. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
- 14. The pharmacokinetics of risperidone in humans: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. Clinical pharmacokinetics of alfentanil, fentanyl and sufentanil. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tert-butyl Carbamate (Boc) Protecting Group: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis and drug development.[1][2] Its widespread use stems from its effectiveness in temporarily masking the nucleophilic and basic nature of primary and secondary amines, preventing unwanted side reactions during complex molecular construction.[3][4] This in-depth technical guide provides a comprehensive overview of the Boc protecting group, including its mechanism of action, detailed experimental protocols, and a comparative analysis of its stability and removal under various conditions.
Core Principles of the Boc Protecting Group
The Boc group's utility lies in its unique stability profile. It is robust under a wide range of chemical conditions, including basic, nucleophilic, and reductive environments, yet it can be readily and selectively removed under acidic conditions.[5][6] This "orthogonality" to other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) groups, is a key advantage in multi-step synthetic strategies.[5][6]
The introduction of the Boc group, or "Boc protection," typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[2] The removal of the Boc group, or "deprotection," is most commonly achieved with a moderately strong acid like trifluoroacetic acid (TFA).[2]
Reaction Mechanisms
The chemical transformations involved in the protection and deprotection of amines with the Boc group are well-understood.
Boc Protection Mechanism
The protection of an amine with Boc₂O proceeds via a nucleophilic acyl substitution reaction. The amine attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the formation of a carbamate.
Caption: Boc Protection Reaction.
Boc Deprotection Mechanism (Acid-Catalyzed)
The acid-catalyzed deprotection of a Boc-protected amine is a well-established process. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by an acid (e.g., TFA). This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, which can then be quenched, deprotonate to isobutylene, or polymerize.[7] The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[3][7]
Caption: Acid-Catalyzed Boc Deprotection Mechanism.
Quantitative Data Summary
The efficiency and rate of Boc protection and deprotection reactions are influenced by various factors, including the substrate, solvent, temperature, and the specific reagents used. The following tables summarize typical quantitative data for these reactions.
Table 1: Boc Protection of Amines - Typical Conditions and Yields
| Substrate Type | Reagent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Primary Aliphatic Amine | (Boc)₂O | NEt₃ | THF | Room Temp | 1-12 h | >95 | [5] |
| Primary Aromatic Amine | (Boc)₂O | DMAP | CH₂Cl₂ | Room Temp | 2-16 h | 90-98 | [8] |
| Secondary Aliphatic Amine | (Boc)₂O | NEt₃ | THF | Room Temp | 12-24 h | 85-95 | [9] |
| Amino Acid | (Boc)₂O | NaOH | Dioxane/H₂O | Room Temp | 2-6 h | >90 | [5] |
Table 2: Boc Deprotection Methods - Conditions and Typical Reaction Times
| Reagent | Solvent | Temperature (°C) | Typical Time | Notes | Reference(s) |
| Trifluoroacetic Acid (TFA) (20-50%) | CH₂Cl₂ (DCM) | Room Temp | 30 min - 3 h | Most common method; reaction is exothermic and evolves gas.[10] | [2][6][10] |
| Hydrochloric Acid (HCl) (4M) | Dioxane or Ethyl Acetate | Room Temp | 1 - 4 h | Product often precipitates as the hydrochloride salt.[1] | [1] |
| Trimethylsilyl Iodide (TMSI) | Chloroform or CH₂Cl₂ | Room Temp | 15 min - 2 h | Mild, non-hydrolytic conditions.[8] | [8] |
| Thermal (No Acid) | Trifluoroethanol (TFE) | 150 | 60 min | "Green" alternative, but requires high temperatures.[11] | [11][12][13] |
| Lewis Acids (e.g., AlCl₃, ZnBr₂) | CH₂Cl₂ | Varies | Varies | Can offer selectivity for secondary vs. primary Boc groups.[8][9] | [8][9][14] |
Experimental Protocols
The following are detailed methodologies for the protection and deprotection of amines using the Boc group.
Protocol 1: General N-Boc Protection of an Amine[10]
Reagents and Materials:
-
Primary or secondary amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or other suitable base (1.2 eq)
-
Tetrahydrofuran (THF) or other suitable solvent
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine in THF.
-
Add triethylamine to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in THF to the reaction mixture at room temperature.
-
Stir the reaction mixture for 1-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the N-Boc protected amine.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)[10]
Reagents and Materials:
-
N-Boc protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected amine in dichloromethane.
-
Slowly add trifluoroacetic acid to the solution to a final concentration of 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[10]
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.
Application in Solid-Phase Peptide Synthesis (SPPS)
The Boc group has been instrumental in the development of solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of synthetic peptides.[2][15] In Boc-SPPS, the N-terminal amino group of the growing peptide chain is temporarily protected with a Boc group.[16]
The synthesis follows a cyclical workflow:
-
Deprotection: The N-terminal Boc group is removed with an acid (typically TFA).
-
Neutralization: The resulting ammonium salt is neutralized with a base.
-
Coupling: The next Boc-protected amino acid is coupled to the free N-terminus of the peptide chain.
This cycle is repeated until the desired peptide sequence is assembled.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
The Piperidine Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most significant structural motifs in the realm of medicinal chemistry.[1][2][3] Its prevalence in over twenty classes of pharmaceuticals underscores its importance as a "privileged scaffold."[1][4][5] This guide delves into the multifaceted applications of piperidine derivatives across key therapeutic areas, presenting quantitative data, detailed experimental protocols, and mechanistic insights to support researchers and scientists in drug discovery and development.
Central Nervous System (CNS) Disorders
Piperidine derivatives have made a profound impact on the treatment of CNS disorders, particularly in neurodegenerative diseases and psychiatric conditions.[6][7]
1.1. Alzheimer's Disease: The Case of Donepezil
Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease (AD).[6][8] It functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[9][10][11] By inhibiting AChE, donepezil increases the concentration of acetylcholine in the brain, which is believed to enhance cognitive function and memory in AD patients.[9][10][11] Beyond its primary mechanism, donepezil may also offer neuroprotective benefits by reducing inflammation and improving blood flow.[9] In addition to its action on AChE, it has been identified as a potent agonist of the σ1 receptor (Ki = 14.6 nM), which contributes to its antiamnestic effects.[12]
Signaling Pathway of Donepezil
The primary mechanism of donepezil involves the inhibition of acetylcholinesterase, leading to an increase in acetylcholine levels at cholinergic synapses. This enhancement of cholinergic neurotransmission is thought to alleviate some of the cognitive symptoms of Alzheimer's disease.
1.2. Schizophrenia: The Role of Risperidone
Risperidone is a second-generation (atypical) antipsychotic widely used in the management of schizophrenia and other psychotic disorders.[13] Its therapeutic effect is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[14][15] The high affinity for 5-HT2A receptors relative to D2 receptors is a characteristic feature of many atypical antipsychotics.[15] Risperidone has a high occupancy of striatal D2 receptors, in the range of 75-80% at a therapeutic dose of 6 mg/day.[15] It is considered a selective monoaminergic antagonist, and its antagonism of the mesolimbic pathway is believed to alleviate the positive symptoms of schizophrenia.[13][15]
Signaling Pathway of Risperidone
Risperidone acts as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia, with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.
Pain Management
The piperidine scaffold is integral to the structure of many potent analgesics, most notably the phenylpiperidine class of synthetic opioids.[16]
2.1. Fentanyl and its Analogs
Fentanyl is a powerful synthetic opioid, estimated to be 50 to 100 times more potent than morphine.[17] It exerts its analgesic effects primarily as an agonist of the μ-opioid receptor.[17][18] Fentanyl's high lipophilicity allows for rapid transit across the blood-brain barrier, contributing to its fast onset of action.[19] The structure-activity relationship (SAR) of fentanyl analogs reveals that modifications to the piperidine ring, the anilinophenyl ring, the N-phenylethyl substituent, and the carboxamide moiety can significantly alter potency and duration of action.[19]
Quantitative Data for Selected Piperidine-Based Analgesics
| Compound | Target Receptor(s) | Potency (Relative to Morphine) | Reference |
| Fentanyl | μ-opioid agonist | 50-100x | [17] |
| Remifentanil | μ-opioid agonist | 100-200x | [16] |
| Sufentanil | μ-opioid agonist | 500-1000x | [16] |
Oncology
Piperidine derivatives have emerged as a promising class of compounds in cancer therapy, with activities against a range of cancer cell lines.[4][5][20] Their mechanisms of action are diverse and include the inhibition of crucial signaling pathways involved in cell proliferation and survival.[20]
Quantitative Data for Selected Anticancer Piperidine Derivatives
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [4] |
| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [4] |
| Compound 17a | PC3 | Prostate | 0.81 | [4] |
| Compound 17a | MGC803 | Gastric | 1.09 | [4] |
| Compound 17a | MCF-7 | Breast | 1.30 | [4] |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [4] |
| Compound 16 | HT29 | Colon | 4.1 (GI50, µg/mL) | [4] |
Infectious Diseases
The versatility of the piperidine scaffold extends to the development of agents targeting infectious diseases, including viral and parasitic infections.[1]
4.1. Antiviral Applications
Several piperidine derivatives have been investigated for their antiviral properties. For instance, a series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives have shown potent anti-HIV activity.[21] Another study identified tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate as a potent inhibitor of various influenza virus strains, with EC50 values as low as 0.05 μM.[22]
Experimental Protocols
5.1. General Synthesis of 4-Piperidones
A common route to 4-piperidones involves the Dieckmann condensation. This method typically includes the addition of a primary amine to two moles of an α,β-unsaturated ester like alkyl acrylate, followed by cyclization, hydrolysis, and decarboxylation.[23]
Workflow for 4-Piperidone Synthesis via Dieckmann Condensation
5.2. Biological Evaluation: Antiviral Assay
The antiviral activity of piperidine derivatives is commonly assessed using cell-based assays.
-
Cell Seeding : Host cells susceptible to the virus of interest are seeded in microplates.
-
Infection : The cells are infected with a predetermined titer of the virus.
-
Compound Treatment : The infected cells are then treated with various concentrations of the test compounds.
-
Incubation : The plates are incubated for a period that allows for viral replication and the development of a cytopathic effect (CPE).
-
CPE Quantification : The extent of CPE is measured, often using a viability reagent like MTT.
-
Data Analysis : The 50% effective concentration (EC50), the concentration at which the compound inhibits the viral CPE by 50%, is calculated from the dose-response curve.
-
Cytotoxicity Assessment : The 50% cytotoxic concentration (CC50) is also determined on uninfected cells to calculate the selectivity index (SI = CC50/EC50), which indicates the therapeutic window of the compound.[24]
Workflow for a Cell-Based Antiviral Assay
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advancement of piperidine moiety in treatment of cancer- A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Donepezil: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goodrx.com [goodrx.com]
- 10. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 11. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 12. Donepezil - Wikipedia [en.wikipedia.org]
- 13. Risperidone regulates Dopamine D2-like receptors expression in rat brain in a time-dependent manner [scielo.isciii.es]
- 14. Risperidone - Wikipedia [en.wikipedia.org]
- 15. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 16. painphysicianjournal.com [painphysicianjournal.com]
- 17. Fentanyl - Wikipedia [en.wikipedia.org]
- 18. med.virginia.edu [med.virginia.edu]
- 19. researchgate.net [researchgate.net]
- 20. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. apps.dtic.mil [apps.dtic.mil]
- 24. benchchem.com [benchchem.com]
Methodological & Application
Chemoenzymatic Synthesis of Chiral Piperidine Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure chiral piperidines is a cornerstone of modern pharmaceutical development, as this structural motif is prevalent in a vast array of bioactive molecules and approved drugs.[1][2] Traditional chemical methods for obtaining these intermediates often require harsh reaction conditions, expensive catalysts, and multi-step procedures. Chemoenzymatic synthesis has emerged as a powerful and sustainable alternative, offering high selectivity, mild reaction conditions, and improved efficiency.[1] This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of chiral piperidine intermediates using key enzyme classes such as transaminases, imine reductases, and lipases.
Asymmetric Synthesis using Transaminases (TAs)
Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a prochiral ketone, yielding a chiral amine.[3][4] This method is particularly effective for producing 2-substituted chiral piperidines from ω-chloroketones through a transaminase-triggered cyclization.[3][5]
Application Highlights:
-
High Enantioselectivity: Access to both (R)- and (S)-enantiomers with excellent enantiomeric excess (ee), often exceeding 99%.[3][5]
-
Mild Reaction Conditions: Reactions are typically performed in aqueous buffer at or near physiological pH and moderate temperatures.[3][4]
-
Broad Substrate Scope: A variety of substituted chloro-ketones can be utilized to generate diverse chiral piperidine derivatives.[3][6]
Quantitative Data Summary: Transaminase-Catalyzed Synthesis of 2-Substituted Piperidines
| Entry | Substrate | Enzyme | Product | Yield (%) | ee (%) |
| 1 | 6-chloro-2-hexanone | PjSTA-R6-8 | (R)-2-methylpiperidine | 75[3] | >99.5[3] |
| 2 | 6-chloro-2-hexanone | ATA-117-Rd6 | (S)-2-methylpiperidine | 60[3] | >99.5[3] |
| 3 | 1-chloro-5-phenyl-2-pentanone | PjSTA-R6-8 | (R)-2-benzylpiperidine | 90[3] | >99.5[3] |
| 4 | 1-chloro-5-phenyl-2-pentanone | ATA-117-Rd6 | (S)-2-benzylpiperidine | 85[3] | >99.5[3] |
*Enzyme produces the (S)-enantiomer. Data sourced from[3].
Experimental Workflow: Transaminase-Triggered Cyclization
Caption: Workflow for transaminase-catalyzed synthesis of chiral piperidines.
Protocol: Synthesis of (R)-2-methylpiperidine
-
Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare a 0.5 mL reaction mixture containing:
-
Incubation: Incubate the mixture at 30°C with shaking at 700 rpm for 24 hours.[3]
-
Cyclization: After 24 hours, add 100 µL of 10 M NaOH and continue incubation for an additional 3 hours to ensure complete cyclization.[3]
-
Work-up:
-
Quench the reaction by adding an appropriate organic solvent (e.g., methyl tert-butyl ether - MTBE).
-
Separate the organic layer.
-
-
Analysis: Analyze the organic layer by gas chromatography (GC) to determine yield and enantiomeric excess.[3]
-
Preparative Scale Isolation: For larger scale reactions, the product can be precipitated from the organic layer as a tosylate salt for easier isolation.[3]
Asymmetric Reduction using Imine Reductases (IREDs)
Imine reductases catalyze the asymmetric reduction of prochiral imines to chiral amines, utilizing a nicotinamide cofactor (NAD(P)H).[7] This approach is highly effective for the synthesis of chiral piperidines from the corresponding cyclic imines (piperideines).[7] Furthermore, IREDs can be integrated into multi-enzyme cascades for the one-pot synthesis of complex piperidines from simple starting materials.[8][9]
Application Highlights:
-
High Activity and Selectivity: IREDs exhibit high catalytic activity and excellent enantioselectivity, often >98% ee.[7]
-
Gram-Scale Synthesis: The efficiency of IREDs allows for preparative-scale synthesis of valuable chiral piperidines, such as the natural product (R)-coniine.[7]
-
Multi-Enzyme Cascades: IREDs can be combined with other enzymes like carboxylic acid reductases (CARs) and transaminases (TAs) in one-pot cascades to produce highly substituted chiral piperidines.[8][9][10]
Quantitative Data Summary: IRED-Catalyzed Reduction of Cyclic Imines
| Entry | Substrate (Piperideine) | Enzyme | Product | Conversion (%) | ee (%) |
| 1 | 2-Methyl-Δ¹-piperideine | (R)-IRED | (R)-2-Methylpiperidine | >98[7] | >98[7] |
| 2 | 2-Phenyl-Δ¹-piperideine | (R)-IRED | (R)-2-Phenylpiperidine | >98[7] | 96[7] |
| 3 | 2-Propyl-Δ¹-piperideine | (R)-IRED | (R)-Coniine | >98[7] | >98[7] |
| 4 | 2-(p-Methoxyphenyl)-Δ¹-piperideine | (R)-IRED | (R)-2-(p-Methoxyphenyl)piperidine | >98[7] | 94[7] |
Data sourced from[7].
Signaling Pathway: One-Pot Cascade for Disubstituted Piperidines
Caption: Multi-enzyme cascade for chiral piperidine synthesis.[8][9]
Protocol: Preparative Scale Synthesis of (R)-Coniine
-
Reaction Setup: In a suitable reaction vessel, combine:
-
1.0 g (25 mmol) of 2-propyl-Δ¹-piperideine.
-
Recombinant E. coli whole cells expressing the (R)-IRED from Streptomyces sp. GF3587.[7]
-
A glucose-based cofactor regeneration system (e.g., glucose dehydrogenase).
-
Appropriate buffer (e.g., potassium phosphate buffer).
-
-
Incubation: Stir the reaction mixture at room temperature and monitor the conversion by GC or HPLC.
-
Work-up:
-
Once the reaction is complete, centrifuge the mixture to remove the whole cells.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
-
Isolation:
Kinetic Resolution using Lipases
Lipases are hydrolases that can catalyze the enantioselective acylation or hydrolysis of racemic mixtures, making them valuable tools for kinetic resolution.[11][12][13] This approach is particularly useful for resolving racemic piperidine derivatives that possess a hydroxyl or ester functional group.[5][14]
Application Highlights:
-
High Enantioselectivity: Many commercially available lipases, such as Candida antarctica lipase B (CALB), exhibit high enantioselectivity (E > 100).[12]
-
Broad Applicability: Lipases can be used for the resolution of a wide range of racemic alcohols and amines.[11]
-
Immobilization and Reusability: Lipases are readily immobilized, allowing for easy catalyst recovery and reuse, which is advantageous for industrial processes.[15]
Quantitative Data Summary: Lipase-Catalyzed Kinetic Resolution
| Entry | Substrate | Lipase | Acyl Donor | Product 1 (ee%) | Product 2 (ee%) | Conversion (%) |
| 1 | rac-1-(1-Naphthyl)ethanol | Novozym 435 | Vinyl acetate | (S)-alcohol (90) | (R)-acetate | ~48[11] |
| 2 | rac-2-Piperidineethanol | Porcine Pancreas Lipase | Vinyl acetate | Enantioenriched alcohol | Enantioenriched acetate | Variable[5] |
| 3 | rac-SCH66336 intermediate | Toyobo LIP-300 | Trifluoroethyl isobutyrate | (-)-enantiomer | (+)-isobutyramide | ~50[11] |
Logical Relationship: Principle of Kinetic Resolution
Caption: Principle of lipase-catalyzed kinetic resolution of a racemic piperidine.
Protocol: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Racemic Piperidinol
-
Reaction Setup:
-
To a solution of the racemic piperidinol (1 equivalent) in an anhydrous organic solvent (e.g., toluene or MTBE), add an immobilized lipase (e.g., Novozym 435, 10-20% by weight of the substrate).[16]
-
-
Acylation: Add the acyl donor (e.g., vinyl acetate, 1.5 equivalents) to the mixture.[16]
-
Incubation: Stir the reaction at a controlled temperature (e.g., 30-40°C) and monitor the progress by chiral HPLC or GC.[16]
-
Reaction Monitoring: The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the acylated product.
-
Work-up:
-
Filter off the immobilized lipase. The enzyme can often be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
-
Purification: Separate the unreacted alcohol and the acylated product by silica gel column chromatography to obtain the two enantiomerically enriched compounds.[16]
Conclusion
The chemoenzymatic strategies outlined in this document provide powerful and versatile tools for the synthesis of chiral piperidine intermediates. By leveraging the high selectivity and mild operating conditions of enzymes such as transaminases, imine reductases, and lipases, researchers and drug development professionals can access a wide range of enantiomerically pure piperidine building blocks in a more efficient and sustainable manner. The detailed protocols and quantitative data presented herein serve as a practical guide for the implementation of these valuable biocatalytic methods.
References
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotrans2023.livescience.io [biotrans2023.livescience.io]
- 6. Membrane-immobilized transaminases for the synthesis of enantiopure amines - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00293H [pubs.rsc.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-pot Multi-enzyme Cascade Synthesis of Bifunctional Compounds from Vegetable Oils - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 13. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc Protection of Piperidine Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the tert-butyloxycarbonyl (Boc) protection of piperidine amines. The Boc group is a crucial tool in organic synthesis, particularly in pharmaceutical development, for the temporary protection of amine functionalities, enabling selective chemical transformations at other sites of a molecule.[1][2]
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is one of the most common amine protecting groups used in organic synthesis. Its popularity stems from the ease of its introduction, its stability under a wide range of non-acidic conditions, and the facility of its removal under mild acidic conditions.[1][3] The protection reaction involves the treatment of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) to form a stable N-tert-butylcarbamate.[4] This method is widely applicable to primary and secondary amines, including the piperidine moiety, a common scaffold in many pharmaceutical agents.[5]
Reaction Mechanism
The Boc protection of a piperidine amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the piperidine nitrogen attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate. This results in the formation of a tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate group. This leaving group is unstable and decomposes into carbon dioxide (CO₂) and a tert-butoxide anion. The tert-butoxide is sufficiently basic to deprotonate the now-protonated piperidine amine, yielding the final N-Boc protected piperidine and tert-butanol.[6][7]
Caption: Reaction mechanism for the Boc protection of a piperidine amine.
Experimental Protocols
Several protocols for the Boc protection of piperidine amines have been established. The choice of solvent, base, and reaction temperature can be optimized to achieve high yields and purity. Below are some representative protocols.
Protocol 1: General Procedure in an Organic Solvent
This protocol is suitable for a wide range of piperidine derivatives.
Materials:
-
Piperidine amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq)[6]
-
Triethylamine (TEA, 1.1-1.5 eq) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) as solvent
Procedure:
-
Dissolve the piperidine amine (1.0 eq) in the chosen organic solvent (e.g., DCM) to a concentration of 0.2-0.5 M in a round-bottom flask equipped with a magnetic stir bar.[6]
-
Add the base (TEA or DIPEA, 1.1-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.[6]
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) portion-wise to the stirring solution.[6]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[6]
-
Work-up:
-
Once the starting material is consumed, quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Protocol 2: Procedure in a Biphasic System
This method is particularly useful for piperidine amine salts.
Materials:
-
Piperidine amine hydrochloride or other salt (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq)
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2-3 eq)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Water
Procedure:
-
Dissolve or suspend the piperidine amine salt (1.0 eq) in a mixture of water and the organic solvent (1:1 v/v).
-
Add the base (NaHCO₃ or Na₂CO₃, 2-3 eq) and stir vigorously until the salt is neutralized.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) to the biphasic mixture.
-
Stir the reaction vigorously at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by column chromatography if required.
-
Protocol 3: Catalytic DMAP for Less Reactive Amines
For sterically hindered or electronically deactivated piperidine amines, 4-dimethylaminopyridine (DMAP) can be used as a catalyst.
Materials:
-
Piperidine amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq)
-
Triethylamine (TEA, 1.1-1.5 eq)
-
4-Dimethylaminopyridine (DMAP, 0.05-0.1 eq)
-
Dichloromethane (DCM) or Acetonitrile (ACN)
Procedure:
-
Dissolve the piperidine amine (1.0 eq) in the chosen solvent.
-
Add TEA (1.1-1.5 eq) followed by a catalytic amount of DMAP (0.05-0.1 eq).
-
Add Boc₂O (1.1-1.2 eq) and stir the reaction at room temperature.
-
Monitor the reaction progress. The addition of DMAP should significantly accelerate the reaction rate.
-
Perform the work-up as described in Protocol 1.
Note on Side Reactions: The use of DMAP can sometimes lead to the formation of side products. It is crucial to use it in catalytic amounts and at room temperature to minimize these side reactions.[6]
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Boc protection of various piperidine and related cyclic amines.
| Substrate | Boc₂O (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | 1.1-1.2 | TEA (1.1-1.5) | DCM | RT | 1-4 | High | [6] |
| 1,2,3,6-Tetrahydropyridine | 1.0 | None | THF | 0 to RT | Overnight | 89 | [8] |
| (S)-Dimethyl 2-aminopentanedioate | 1.5 | TEA (4.0), DMAP (0.1) | CH₂Cl₂ | 0 to RT | 6 | 92 | |
| 3-Azabicyclo[3.3.0]octane | 1.0 | None | THF | 0 to RT | Overnight | 93 | [8] |
| Aminoglycosides | 1.6 | TEA | H₂O/MeOH | 55 | 16 | 90-97 | [9] |
Experimental Workflow and Logic
The general workflow for the Boc protection of piperidine amines involves a series of sequential steps from reaction setup to product isolation and purification.
Caption: General experimental workflow for Boc protection of piperidine amines.
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the amount of Boc₂O slightly (up to 1.5 eq), extending the reaction time, or gently heating the reaction mixture (e.g., to 40-50 °C). For less reactive amines, the addition of catalytic DMAP can be beneficial.[6]
-
Side Reactions: The formation of di-Boc protected primary amines or other side products can occur, especially at higher temperatures or with excess Boc₂O. It is recommended to run the reaction at room temperature or below and to use a stoichiometric amount of the anhydride.[6]
-
Difficult Work-up: If the product is water-soluble, a standard aqueous work-up may be problematic. In such cases, evaporation of the solvent and purification by chromatography or recrystallization may be a better approach. For removal of excess Boc₂O, a flush with methanol through a short silica plug can be effective as methanol reacts with the anhydride.[4]
By following these protocols and considering the provided data and troubleshooting tips, researchers can effectively perform the Boc protection of a wide variety of piperidine amines, a critical step in the synthesis of complex molecules for drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
Application Notes and Protocols for Solid-Phase Synthesis Using tert-Butyl Methyl(piperidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl methyl(piperidin-3-yl)carbamate is a valuable building block in solid-phase synthesis, particularly for the construction of peptidomimetics and other complex organic molecules. Its piperidine core introduces conformational constraints and a key basic nitrogen atom, which can be crucial for biological activity. The tert-butoxycarbonyl (Boc) protecting group on the carbamate allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows. This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into target molecules on a solid support.
Core Applications
The incorporation of a methyl(piperidin-3-yl)carbamate moiety can be strategically employed in drug discovery and chemical biology for several purposes:
-
Scaffold for Peptidomimetics: The piperidine ring serves as a rigid scaffold to mimic peptide secondary structures, such as β-turns, which are often involved in molecular recognition and protein-protein interactions.
-
Introduction of a Basic Center: The piperidine nitrogen provides a basic center, which can be critical for interactions with biological targets or for modulating the physicochemical properties of the final compound, such as solubility.
-
Synthesis of Bioactive Molecules: This building block is a key intermediate in the synthesis of various therapeutic agents, including IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors and orexin receptor antagonists[1].
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| CAS Number | 172478-01-2 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS |
Solid-Phase Synthesis Protocols
The following protocols describe the incorporation of this compound into a growing chain on a solid support using standard Fmoc/tBu chemistry.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of Rink Amide resin (or other suitable resin) in a solid-phase synthesis vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF from the vessel.
Protocol 2: Fmoc Deprotection
-
To remove the Fmoc protecting group from the resin-bound amine, add a 20% solution of piperidine in DMF.
-
Agitate the mixture for 3 minutes, then drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete deprotection.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-6 times) to remove residual piperidine.
Protocol 3: Coupling of this compound
-
Pre-activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and an activation base like DIPEA (6 equivalents) in DMF. Allow the mixture to stand for 5-10 minutes.
-
Coupling: Drain the DMF from the deprotected resin and add the activated building block solution.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3 times) and Dichloromethane (DCM) (3 times).
Protocol 4: Chain Elongation (Coupling of Subsequent Amino Acids)
-
Perform Fmoc deprotection on the newly coupled piperidine-containing resin as described in Protocol 2 .
-
Couple the next Fmoc-protected amino acid using the pre-activation and coupling steps outlined in Protocol 3 .
-
Repeat the deprotection and coupling cycles until the desired sequence is assembled.
Protocol 5: Cleavage from Resin and Final Deprotection
-
Wash the fully assembled molecule-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Precipitate the crude product by adding the filtrate dropwise to a flask of cold diethyl ether.
-
Isolate the precipitated product by centrifugation or filtration.
-
Wash the crude product with cold diethyl ether and dry under vacuum.
Protocol 6: Purification and Analysis
-
Dissolve the crude product in a suitable solvent system (e.g., a water/acetonitrile mixture with 0.1% TFA).
-
Purify the product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final molecule.
Quantitative Data Summary
The following table provides typical, expected quantitative data for solid-phase synthesis incorporating this compound. Actual results may vary depending on the specific sequence, scale, and instrumentation.
| Parameter | Typical Value | Notes |
| Coupling Efficiency | >98% | Monitored by Kaiser test. Double coupling may be required for subsequent sterically hindered residues. |
| Overall Crude Product Yield | 60 - 80% | Dependent on the length and complexity of the final molecule. |
| Crude Product Purity (by RP-HPLC) | 65 - 85% | Purification is necessary to achieve higher purity for biological assays. |
| Final Purity (after RP-HPLC) | >95% | Achievable with standard purification protocols. |
Visualizations
Caption: General workflow for solid-phase synthesis incorporating this compound.
Caption: Conceptual role of synthesized IRAK4 inhibitors in a signaling pathway.
References
Application Notes: Orexin Receptor Antagonists in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orexin system, comprising two neuropeptides, orexin-A and orexin-B, and their G-protein coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a key regulator of wakefulness, arousal, and reward processing.[1][2] Dysregulation of this system has been implicated in a variety of neurological and psychiatric disorders, making it a prime target for therapeutic intervention. Orexin receptor antagonists, by blocking the activity of orexin peptides, have emerged as a promising class of drugs, particularly for the treatment of insomnia. This document provides detailed application notes, experimental protocols, and data for the synthesis and evaluation of orexin receptor antagonists.
Therapeutic Applications
Orexin receptor antagonists have demonstrated significant therapeutic potential in several areas:
-
Insomnia: This is the most well-established application. By suppressing the wake-promoting signals of the orexin system, these antagonists facilitate the transition to and maintenance of sleep. Dual orexin receptor antagonists (DORAs), which block both OX1R and OX2R, have been successfully developed and approved for the treatment of insomnia. These include suvorexant (Belsomra®), lemborexant (Dayvigo®), and daridorexant (Quviviq®).[3][4] Unlike traditional hypnotics that often target GABA receptors, orexin antagonists are not associated with the same degree of tolerance, dependence, or cognitive impairment.[5][6]
-
Anxiety and Panic Disorders: The orexin system is also involved in the stress response and the regulation of fear and anxiety. Preclinical studies suggest that orexin receptor antagonists, particularly those selective for OX1R, may have anxiolytic effects, making them potential treatments for anxiety and panic disorders.[7]
-
Substance Use Disorders: The role of the orexin system in reward processing and motivation has led to investigations into the use of its antagonists for treating addiction. Blockade of orexin receptors, especially OX1R, has been shown to reduce drug-seeking behavior and relapse in animal models of addiction.[2][8]
-
Other Potential Applications: Research is ongoing to explore the utility of orexin receptor antagonists in other conditions, including depression, post-traumatic stress disorder (PTSD), and migraine.[3][9]
Data Presentation: Comparative Pharmacology of Orexin Receptor Antagonists
The following tables summarize key quantitative data for representative dual and selective orexin receptor antagonists.
Table 1: In Vitro Potency of Approved Dual Orexin Receptor Antagonists
| Compound | Target(s) | IC50 (nM) - OX1R | IC50 (nM) - OX2R | Reference |
| Suvorexant | OX1R/OX2R | 5.5 | 2.5 | [5] |
| Lemborexant | OX1R/OX2R | 6.1 | 2.6 | [3] |
| Daridorexant | OX1R/OX2R | 0.96 | 0.49 | [6] |
Table 2: Properties of a Selective OX1 Receptor Antagonist
| Compound | Target | Ke (nM) - OX1R | Selectivity over OX2R | clogP | Solubility (µM) | CNS Permeability (Papp x 10-6 cm/s) | Reference |
| Compound 44 (THIQ derivative) | OX1R | 5.7 | >1,760-fold | 3.07 | >200 | 14.7 | [8] |
Table 3: Properties of a Selective OX2 Receptor Antagonist
| Compound | Target | pKi - human OX2R | pKi - rat OX2R | Reference |
| Seltorexant | OX2R | 8.0 | 8.1 | [10] |
Signaling Pathways and Experimental Workflows
To facilitate understanding of the orexin system and the process of antagonist development, the following diagrams illustrate key pathways and workflows.
Caption: Orexin Receptor Signaling Pathway.
Caption: General Synthetic Workflow for Orexin Antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hypnotic - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Comparative efficacy and safety of daridorexant, lemborexant, and suvorexant for insomnia: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based development of a subtype-selective orexin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Purification of tert-Butyl Methyl(piperidin-3-yl)carbamate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butyl methyl(piperidin-3-yl)carbamate is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a standard and effective method for removing impurities generated during its synthesis. The protocol includes recommended parameters, a step-by-step procedure, and troubleshooting guidelines.
Data Presentation
The efficiency of column chromatography purification is dependent on several parameters. The following table summarizes the key parameters and expected outcomes for the purification of this compound.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard silica gel is effective for the separation of N-Boc protected amines. |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane or Dichloromethane/Methanol | A common starting point is a low polarity mixture, gradually increasing the polarity. |
| Mobile Phase Additive | 0.5 - 1.0% (v/v) Triethylamine (TEA) | Added to the mobile phase to prevent peak tailing by neutralizing acidic silanol groups. |
| Analyte Rf Value (TLC) | 0.2 - 0.4 | An optimal Rf in the chosen solvent system on a TLC plate ensures good separation on the column. |
| Crude to Silica Ratio | 1:30 to 1:50 (w/w) | This ratio is crucial for achieving good separation and avoiding column overload. |
| Purity (Post-Column) | >95% | Dependent on the impurity profile and optimization of the chromatographic conditions. |
| Yield | 85-95% | Recovery is dependent on proper technique and careful fraction collection. |
Experimental Protocol
This protocol provides a general guideline for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.
Materials and Reagents
-
Crude this compound
-
Silica Gel (60-120 or 230-400 mesh)
-
Hexane (or Heptane), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Triethylamine (TEA)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Potassium permanganate stain
-
Rotary evaporator
-
Collection tubes
Thin-Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.
-
Prepare several eluent systems with varying ratios of ethyl acetate in hexane (e.g., 5%, 10%, 20%, 30%) or dichloromethane/methanol. Add 0.5-1% TEA to each system.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude product onto TLC plates.
-
Develop the TLC plates in the prepared eluent systems.
-
Visualize the spots using a UV lamp (if applicable) and then by staining with potassium permanganate.
-
Select the solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired product and good separation from impurities.
Column Preparation
-
Select an appropriately sized chromatography column based on the amount of crude material.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis. A general guideline is to use 30-50 g of silica gel for every 1 g of crude product.[1]
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
Once packed, drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica.
Sample Loading
-
Dry Loading (Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Concentrate the mixture on a rotary evaporator to obtain a free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Wet Loading:
-
Dissolve the crude product in the minimum amount of the initial mobile phase.
-
Carefully pipette the solution onto the top of the silica bed, ensuring not to disturb the packing.
-
Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with the initial, low-polarity mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate or methanol).
-
Collect fractions in appropriately sized test tubes or flasks.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
Product Isolation
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Further dry the purified product under high vacuum to remove any residual solvent.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
Workflow and Diagrams
The following diagram illustrates the general workflow for the purification of this compound by column chromatography.
Caption: Workflow for Purification by Column Chromatography.
Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Product elutes too quickly | Mobile phase is too polar. | Decrease the polarity of the mobile phase. |
| Poor separation of product and impurities | - Improper mobile phase selection.- Column overload. | - Re-optimize the mobile phase using TLC.- Reduce the amount of crude material loaded onto the column. |
| Streaking of spots on TLC or tailing peaks on column | The amine is interacting with the acidic silica gel. | Add 0.5-1% triethylamine to the mobile phase to neutralize the silica gel.[1] |
| Low yield of purified product | - Incomplete elution.- Loss during workup. | - Ensure complete elution by flushing the column with a more polar solvent after the product has eluted.- Be meticulous during fraction collection and solvent evaporation. |
References
Application Notes and Protocols for the Recrystallization of Carbamate Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed techniques and protocols for the purification of various carbamate compounds through recrystallization. Carbamates are a vital class of organic compounds with wide applications in pharmaceuticals, agriculture, and materials science. Achieving high purity is often critical for their intended application, and recrystallization is a powerful and widely used technique for this purpose.
This document outlines the principles of recrystallization, systematic solvent selection, detailed experimental protocols for different classes of carbamates, and a comprehensive troubleshooting guide to address common challenges.
Principles of Recrystallization for Carbamate Compounds
Recrystallization is a purification technique for solid compounds based on their differential solubility in a given solvent at varying temperatures.[1][2] The fundamental principle is to dissolve the impure carbamate in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the carbamate decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the solvent (mother liquor) or are removed via hot filtration if they are insoluble.[2]
The success of a recrystallization procedure hinges on the selection of an appropriate solvent. An ideal solvent for carbamate recrystallization should:
-
Dissolve the carbamate compound sparingly or not at all at room temperature but readily at its boiling point. [1]
-
Dissolve impurities well at all temperatures or not at all, allowing for their separation.
-
Be chemically inert, not reacting with the carbamate. [1]
-
Be sufficiently volatile to be easily removed from the purified crystals. [1]
-
Have a boiling point below the melting point of the carbamate to prevent the compound from "oiling out."
Systematic Solvent Selection for Carbamate Recrystallization
The choice of solvent is critical for successful recrystallization. A systematic approach to solvent screening is recommended. Carbamates can be broadly categorized into alkyl carbamates, aryl carbamates, and N-Boc protected amines, each having slightly different solubility profiles.
Solvent Screening Protocol:
-
Place approximately 20-30 mg of the crude carbamate into a small test tube.
-
Add a few drops of the test solvent at room temperature and observe the solubility.
-
If the compound is insoluble, gently heat the mixture to the solvent's boiling point and observe.
-
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will show poor solubility at low temperatures and high solubility at elevated temperatures, with good crystal formation upon cooling.[1]
Common Solvents and Mixtures for Carbamate Recrystallization:
| Carbamate Class | Single Solvents | Mixed Solvents (Good/Poor) |
| Alkyl Carbamates | Ethanol, Methanol, Water, Chloroform[3] | Ethanol/Water, Acetone/Water, Hexane/Acetone |
| Aryl Carbamates | Ethanol, Ethyl Acetate, Toluene, Glacial Acetic Acid[3] | Toluene/Methanol, Hexane/Ethyl Acetate |
| Boc-Protected Amines | Pentane, Diethyl Ether, Ethyl Acetate[4] | Ethyl Acetate/Hexane, Diethyl Ether/Hexane |
Data Presentation: Purity and Yield
The effectiveness of recrystallization is measured by the recovery yield and the improvement in purity. Purity is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or melting point analysis.
Table 1: Quantitative Data on Carbamate Purification by Recrystallization
| Compound | Recrystallization Method | Initial Purity (HPLC) | Final Purity (HPLC) | Yield (%) | Reference |
| Methyl Carbamate | Extraction with chloroform and natural cooling | Not specified | >99.9% | >92% | [3] |
| N-Boc-L-phenylglycine | Seeding, solidification, and pulping with n-hexane | 93.2% | 99.3% | 87.5% | [4] |
| N-Boc-L-phenylalanine | Seeding, solidification, and pulping with diethyl ether | 92.8% | 99.2% | 90.5% | [4] |
| tert-Butyl Carbamate | Recrystallization from Hexane | Not specified | Analytically pure | 76-94% |
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle organic solvents with care, as they are often flammable and can be toxic. Consult the Safety Data Sheet (SDS) for each compound and solvent before use.
Protocol 1: General Single-Solvent Recrystallization of an Alkyl Carbamate (e.g., Methyl Carbamate)
This protocol is adapted from the purification of methyl carbamate.[3]
Materials:
-
Crude methyl carbamate
-
Chloroform (or another suitable solvent)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: Place the crude methyl carbamate in an Erlenmeyer flask. Add a minimal amount of chloroform and gently heat the mixture to 50°C while stirring to dissolve the solid completely.[3] Add more solvent in small portions if needed to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through it. Quickly filter the hot solution containing the carbamate.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a drying oven at a suitable temperature (e.g., 45°C for methyl carbamate) or under vacuum to a constant weight.[3]
Protocol 2: Two-Solvent Recrystallization of a Boc-Protected Amine (e.g., Boc-L-Phenylalanine)
This protocol is suitable for carbamates that are either too soluble or insoluble in common single solvents. A "good" solvent readily dissolves the carbamate, while a "poor" solvent does not.
Materials:
-
Crude Boc-L-phenylalanine (can be an oil)
-
Ethyl acetate ("good" solvent)
-
Hexane or Diethyl Ether ("poor" solvent)[4]
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: Place the crude Boc-L-phenylalanine in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (ethyl acetate) and gently heat to dissolve the compound.
-
Inducing Cloudiness: While the solution is still warm, add the "poor" solvent (hexane or diethyl ether) dropwise with swirling until the solution becomes persistently cloudy.[4]
-
Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Further cooling in an ice bath can be used to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not sufficiently supersaturated (too much solvent used).- Cooling is too rapid.- Presence of impurities inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration and re-cool.- Allow the solution to cool more slowly.- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.- Add a seed crystal of the pure compound. |
| "Oiling Out" | - The melting point of the carbamate is lower than the boiling point of the solvent.- High concentration of impurities depressing the melting point. | - Reheat the solution and add more of the "good" solvent to lower the saturation temperature.- Try a lower-boiling point solvent or a different solvent system.- Triturate the oil with a non-polar solvent to induce solidification.[4] |
| Low Recovery Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Crystals were washed with too much cold solvent or the solvent was not cold enough. | - Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated.- Allow sufficient time for cooling and consider using an ice bath.- Use a minimal amount of ice-cold solvent for washing. |
| Colored Crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb the desired product, potentially reducing the yield. |
Visualizations
General Recrystallization Workflow
Caption: General workflow for the purification of carbamate compounds by recrystallization.
Solvent Selection Logic
Caption: Decision-making process for selecting a suitable recrystallization solvent.
References
Application Note: NMR and LC-MS Analysis of tert-Butyl Methyl(piperidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the structural elucidation and purity assessment of tert-Butyl Methyl(piperidin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. The application note outlines the methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Representative data is presented in tabular format for clarity, and experimental workflows are visualized using diagrams. These protocols are intended to serve as a comprehensive guide for researchers and scientists involved in the characterization of small molecules in drug discovery and development.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of various therapeutic agents. Its chemical structure, containing a piperidine ring and a Boc-protected amine, makes it a versatile intermediate. Accurate and robust analytical methods are crucial for confirming its identity, purity, and stability. This application note describes the use of NMR and LC-MS as complementary techniques for the comprehensive analysis of this compound. NMR spectroscopy provides detailed structural information, while LC-MS offers high sensitivity for separation and mass determination.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information of this compound.
Instrumentation: 500 MHz NMR Spectrometer
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.7 mL of Deuterated Chloroform (CDCl3).
-
Vortex the solution until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Solvent: CDCl3
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.98 s
-
Spectral Width: 20.5 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30
-
Solvent: CDCl3
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.09 s
-
Spectral Width: 240 ppm
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the purity and confirm the molecular weight of this compound.
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a single quadrupole or triple quadrupole mass spectrometer.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a working solution of 10 µg/mL by diluting with the mobile phase.
-
Filter the working solution through a 0.22 µm syringe filter before injection.
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 50-500
Data Presentation
Representative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound based on analysis of analogous structures.
Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.80 - 3.60 | m | 1H | CH-N(Boc)Me |
| 3.10 - 2.90 | m | 2H | Piperidine CH₂ |
| 2.85 | s | 3H | N-CH₃ |
| 2.70 - 2.50 | m | 2H | Piperidine CH₂ |
| 1.90 - 1.50 | m | 4H | Piperidine CH₂ |
| 1.45 | s | 9H | C(CH₃)₃ |
Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 155.5 | C=O (carbamate) |
| 79.5 | C(CH₃)₃ |
| 55.0 | CH-N(Boc)Me |
| 47.0 | Piperidine CH₂ |
| 45.0 | Piperidine CH₂ |
| 32.0 | N-CH₃ |
| 30.0 | Piperidine CH₂ |
| 28.4 | C(CH₃)₃ |
| 25.0 | Piperidine CH₂ |
Representative LC-MS Data
Table 3: Representative LC-MS Data
| Parameter | Value |
| Retention Time (tR) | ~ 5.8 min |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.30 g/mol |
| Observed m/z [M+H]⁺ | 215.17 |
Visualizations
Caption: Experimental workflow for NMR and LC-MS analysis.
Caption: Logical relationship between techniques and information obtained.
Troubleshooting & Optimization
Troubleshooting low yield in carbamate protection reactions
This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting low-yield carbamate protection reactions. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My carbamate protection reaction has a low yield. What are the most common causes?
A1: Low yields in carbamate protection reactions can stem from several factors:
-
Low Nucleophilicity of the Amine: Amines that are sterically hindered or have electron-withdrawing groups are less nucleophilic and react more slowly.[1][2]
-
Poor Solubility: If the amine starting material or reagents are not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.[1][3] This is a common issue with zwitterionic compounds like amino acids.[1]
-
Inappropriate Reaction Conditions: Factors such as incorrect solvent, improper base, suboptimal temperature, or insufficient reaction time can all lead to low yields.[2][3]
-
Side Reactions: The formation of byproducts like di-protected amines (in the case of primary amines), urea derivatives, or reaction with other nucleophilic groups on the substrate can consume starting materials and reduce the yield of the desired product.[1][2]
-
Reagent Quality and Stoichiometry: Degradation of the protecting group reagent (e.g., hydrolysis of Boc-anhydride) or using an insufficient amount can result in incomplete conversion.[1][2]
Q2: How can I improve the yield when protecting a sterically hindered or electron-deficient amine?
A2: For less reactive amines, consider the following strategies:
-
Increase Reaction Temperature: Gently heating the reaction can increase the rate.[2] However, monitor the reaction closely by TLC or LC-MS to avoid decomposition, especially with thermally sensitive protecting groups like Boc.[2][3]
-
Use a Catalyst: A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate Boc protection reactions.[2][4] For other carbamates, different catalysts may be applicable.
-
Choose a More Reactive Protecting Group Precursor: For instance, benzyl chloroformate (Cbz-Cl) is highly reactive for introducing the Cbz group.[5]
-
Optimize the Base: A stronger base might be necessary to deprotonate the amine and facilitate the reaction, but be cautious as very strong bases can promote side reactions.[2]
-
Prolong the Reaction Time: Some reactions simply require more time to reach completion.[3]
Q3: What are the ideal solvents for carbamate protection reactions?
A3: The choice of solvent is critical and depends on the specific substrate and protecting group.
-
Polar Aprotic Solvents: DMF, DMSO, and acetonitrile are often effective for SN2 reactions.[2]
-
Ethereal Solvents: THF and dioxane are commonly used.[6]
-
Aqueous Biphasic Systems: A mixture of water and an organic solvent like THF or chloroform can be effective, especially for water-soluble amines or when using inorganic bases like NaOH or NaHCO₃.[6]
-
Alcohols: Methanol and ethanol can be good choices, and have been shown to enhance the rate of Boc protection for aromatic amines.[2][3]
Q4: How do I minimize the formation of side products?
A4: Minimizing side reactions requires careful control of the reaction conditions:
-
Di-Boc Formation: With primary amines, using a large excess of Boc₂O and a strong base can lead to the formation of the di-protected product.[1][2] Use a controlled stoichiometry of the protecting reagent (e.g., 1.1 equivalents).[2]
-
Urea Formation: This is more common with sterically hindered amines and strong bases.[2] Using a milder base can help.[2]
-
Protection of Other Functional Groups: If your substrate contains other nucleophilic groups like hydroxyls (-OH) or thiols (-SH), they may also react. Running the reaction at a lower temperature (0 °C to room temperature) without a strong base can favor N-protection.[4]
Q5: What is a general workup procedure for a carbamate protection reaction?
A5: A typical workup involves:
-
Quenching: If excess protecting reagent was used, it can be quenched. For example, remaining Boc₂O can be quenched with N,N-dimethylethylenediamine or water.[1]
-
Solvent Removal: The organic solvent is typically removed under reduced pressure.[1]
-
Aqueous Workup: The residue is diluted with water and extracted with an organic solvent like ethyl acetate.[1] A mild basic wash can help remove any remaining acidic byproducts or unreacted protecting reagent.[4]
-
Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo.[1][4]
-
Purification: If necessary, the crude product is purified by column chromatography on silica gel.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Amine
If you observe a significant amount of unreacted starting amine, consult the following troubleshooting workflow.
Issue 2: Formation of Multiple Products
If your reaction mixture shows multiple spots on TLC or peaks in LC-MS in addition to your desired product, consider the following.
| Observed Side Product | Potential Cause | Recommended Solution | Citation |
| Di-protected Amine (e.g., N,N-di-Boc) | Over-reaction of a primary amine, often with excess protecting reagent and a strong base. | Reduce the stoichiometry of the protecting reagent to ~1.1 equivalents. Monitor the reaction closely and stop it once the starting material is consumed. | [1][4] |
| Urea Derivatives | Can be promoted by very strong bases, especially with sterically hindered amines. | Use a milder base (e.g., NaHCO₃, TEA instead of stronger bases). Optimize the reaction temperature. | [2] |
| O-protected Product (e.g., O-Boc) | Reaction with a hydroxyl group present in the substrate. | Run the reaction at a lower temperature (0 °C to room temperature). Avoid using a strong base that would deprotonate the alcohol. | [4] |
General Reaction Mechanism
The general mechanism for carbamate protection involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the protecting group reagent.
Detailed Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent such as a 1:1 mixture of THF and water, or acetonitrile (to a concentration of 0.1-0.5 M).[1][3]
-
Base Addition: Add a base such as sodium bicarbonate (NaHCO₃, 2.0 equivalents) or triethylamine (TEA, 1.5 equivalents).[4][6]
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) portion-wise or as a solution in the reaction solvent.[2]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-24 hours).[1][6]
-
Workup:
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.[2]
Protocol 2: Cbz Protection of an Amine using Cbz-Cl
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent such as a mixture of water and dioxane or acetone.
-
Base Addition: Cool the solution to 0 °C and add a base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) to maintain a pH between 9 and 10.[7]
-
Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) while vigorously stirring and maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup:
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify by recrystallization or column chromatography if needed.
Protocol 3: Fmoc Protection of an Amino Acid
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.[8]
-
Reagent Addition: At 0-5 °C, slowly add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu, 1.05 equivalents) in dioxane or acetone with vigorous stirring.[8]
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours or overnight.[8]
-
Workup:
-
Dilute with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[8]
-
Acidify the aqueous layer to pH 2-3 with dilute HCl.[8]
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Fmoc-protected amino acid.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Piperidine Alkylation
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the N-alkylation of piperidine derivatives. Below are frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during these synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-alkylation of piperidines?
A1: The two most prevalent methods for N-alkylation of piperidines are direct N-alkylation with alkyl halides and N-alkylation via reductive amination.[1] Direct alkylation involves the reaction of the piperidine's secondary amine with an alkyl halide in the presence of a base.[1] Reductive amination is a milder approach that involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[1]
Q2: I am observing a significant amount of a quaternary ammonium salt as a byproduct. How can I prevent this?
A2: The formation of a quaternary ammonium salt is a common side reaction, especially with reactive alkylating agents, and is due to over-alkylation.[2][3] To minimize this, you can:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent.[2]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture, for instance, using a syringe pump. This helps to maintain a low concentration of the electrophile and reduces the chance of a second alkylation.[2][4]
-
Alternative Method: Consider using reductive amination, which avoids the use of alkyl halides and thus eliminates the possibility of quaternary salt formation.[1][3]
Q3: My N-alkylation reaction is very slow or incomplete. What are the potential causes and solutions?
A3: Several factors can lead to a sluggish or incomplete reaction:
-
Insufficient Basicity: The reaction generates an acid (e.g., HBr, HCl) that can protonate the starting piperidine, making it non-nucleophilic.[5] The addition of a non-nucleophilic base like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA) is crucial to neutralize this acid.[5]
-
Poor Leaving Group: The reactivity of the alkylating agent depends on the leaving group. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[5][6] Consider switching to a more reactive alkyl halide.
-
Steric Hindrance: Bulky groups on either the piperidine ring or the alkylating agent can impede the reaction.[5] Increasing the reaction temperature may help overcome this.[5]
-
Solvent Choice: The solvent can significantly affect the reaction rate. Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are often effective.[4][6]
Q4: How do I choose the right base for my piperidine alkylation?
A4: The choice of base is critical. For many standard alkylations, inorganic bases like potassium carbonate (K₂CO₃) are sufficient.[4] For more sensitive substrates or to avoid certain side reactions, a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) is a good option.[4][6] In some cases, a stronger base like sodium hydride (NaH) may be necessary, particularly if the piperidine nitrogen is less nucleophilic.[4][6]
Troubleshooting Guides
Issue 1: Low Yield of the Desired N-Alkylated Piperidine
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction by TLC or LC-MS. If the reaction has stalled, consider increasing the temperature or extending the reaction time. Ensure an adequate amount of base (typically 1.5-2.0 equivalents) is present to neutralize the acid formed.[1][4] |
| Over-alkylation | A significant portion of your product may be the quaternary ammonium salt, which can be highly water-soluble and lost during aqueous work-up.[3] To mitigate this, use a slight excess of piperidine and add the alkylating agent slowly.[3][4] |
| Poor Reagent Quality | Ensure all reagents, especially the solvent and base, are anhydrous.[4] Water can interfere with the reaction. |
| Suboptimal Work-up | The N-alkylated piperidine product may be protonated and remain in the aqueous layer during extraction. Basify the aqueous layer (pH 9.5-12) with a base like sodium carbonate or sodium hydroxide to deprotonate the product, making it more soluble in organic solvents.[7] |
Issue 2: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Presence of Quaternary Salt | Quaternary ammonium salts can be difficult to separate from the desired product.[3] Modifying the reaction conditions to prevent its formation is the best approach. If already formed, chromatographic separation may be challenging due to its polarity. |
| Unreacted Starting Material | If the reaction did not go to completion, you will have a mixture of starting piperidine and the product. Optimize the reaction conditions for full conversion. Column chromatography is typically effective for separation.[1] |
| Base Residue | Ensure that any solid base is filtered off before the work-up procedure.[1] Washing the organic layer with water or brine during the work-up can help remove residual base.[1] |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of a piperidine derivative with an alkyl halide using a non-nucleophilic base.
Materials:
-
Piperidine derivative (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[4]
-
Anhydrous acetonitrile (MeCN)[4]
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative and anhydrous acetonitrile.
-
Add N,N-diisopropylethylamine to the solution.
-
Slowly add the alkyl halide to the stirred solution at room temperature.[4] For highly reactive alkylating agents, consider cooling the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of a piperidine derivative with a carbonyl compound using sodium triacetoxyborohydride.[1]
Materials:
-
Piperidine derivative (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[1]
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[1]
-
Optional: Acetic acid (catalytic amount for less reactive ketones)[1]
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative, the aldehyde or ketone, and the anhydrous solvent.
-
If necessary, add a catalytic amount of acetic acid.
-
In a single portion, add sodium triacetoxyborohydride to the reaction mixture.[1] The reaction can be exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.[1]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for Direct N-Alkylation
| Piperidine Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Alkyl Halide | DIPEA | MeCN | RT | - | <70 | [4] |
| Piperidine | Alkyl Bromide/Iodide | K₂CO₃ | DMF | RT | - | - | [4] |
| 2-Methylpiperidine | α-Bromoacetophenone | - | MeCN | RT | 168 | 89-99* | [1] |
| Piperidin-2-ylmethyl acetate | Alkyl Halide | K₂CO₃ or NaH | DMF or MeCN | RT - 70 | 12-24 | - | [8] |
| Yield refers to the quaternary ammonium salt. |
Table 2: Conditions for Reductive Amination
| Piperidine Substrate | Carbonyl Compound | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Reference |
| 2-Substituted Piperidine | Aldehyde or Ketone | NaBH(OAc)₃ | DCE, THF, or MeCN | RT | 1-24 | [1] |
| Piperidin-2-ylmethyl acetate | Aldehyde or Ketone | NaBH(OAc)₃ | Dichloromethane | RT | 4-12 | [8] |
Visualizations
Caption: Workflow for Direct N-Alkylation of Piperidine.
Caption: Troubleshooting Logic for Low Yields.
References
Preventing emulsion formation during workup of carbamate synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve emulsion formation during the workup of carbamate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during my carbamate synthesis workup?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as fine droplets.[1][2] During the workup of carbamate synthesis, emulsions can form for several reasons:
-
Presence of Surfactant-like Molecules: Byproducts or unreacted starting materials can act as surfactants, reducing the surface tension between the two liquid phases and stabilizing the emulsion.[2][3]
-
Vigorous Agitation: Shaking the separatory funnel too aggressively can create very fine droplets that are slow to coalesce.[2][3]
-
Suspended Solids: Fine particulate matter can gather at the interface of the two liquids, preventing the droplets from merging.[4]
-
High Concentration of Solutes: A high concentration of the carbamate product or other dissolved substances can increase the viscosity of the organic phase, hindering phase separation.[2]
-
Solvent Choice: The use of chlorinated solvents like dichloromethane (DCM), especially when extracting from a basic aqueous solution, is often associated with a higher tendency to form emulsions.[4][5]
Q2: How can I prevent an emulsion from forming in the first place?
Prevention is often easier than breaking an emulsion.[3] Here are some preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of fine droplets.[3]
-
Solvent Evaporation: Before starting the aqueous workup, consider removing the reaction solvent by evaporation and then redissolving the residue in the extraction solvent.[4][6]
-
Pre-emptive Salting Out: Add a saturated solution of sodium chloride (brine) or solid salt to the aqueous layer before extraction. This increases the ionic strength of the aqueous phase, which can help prevent emulsion formation.[3][7][8]
Q3: An emulsion has formed. What are the immediate steps I can take to break it?
If an emulsion has already formed, several techniques can be employed to resolve it:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, the emulsion will break on its own.[1][6][7]
-
"Salting Out": Add a saturated brine solution or solid sodium chloride to the separatory funnel and gently swirl.[3][6][9] This increases the polarity of the aqueous phase, forcing the organic droplets to coalesce.
-
pH Adjustment: Carefully add a dilute acid or base to change the pH of the aqueous layer. This can alter the solubility of compounds that may be acting as emulsifiers.[1][4][7]
-
Filtration: Filter the entire mixture through a pad of Celite or a plug of glass wool.[3][4][6] This can remove particulate matter that may be stabilizing the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively force the separation of the layers.[3][7][9]
Q4: Are there any other less common techniques I can try for very persistent emulsions?
For particularly stubborn emulsions, you can consider the following:
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[3][9]
-
Temperature Change: Gently warming the mixture can decrease its viscosity and aid in phase separation.[1] Conversely, freezing the aqueous layer can sometimes help to break the emulsion upon thawing.[1]
-
Ultrasonic Bath: Placing the separatory funnel in an ultrasonic bath can provide gentle agitation that may help to coalesce the dispersed droplets.[7]
Troubleshooting Guide
The following table summarizes common issues, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Persistent Emulsion | - Surfactant-like impurities- Vigorous shaking- Suspended solids | - Add brine or solid NaCl ("salting out").[3][6][9]- Allow the mixture to stand.[1][6][7]- Filter through Celite or glass wool.[3][4][6]- Centrifuge the mixture.[3][7][9] |
| Emulsion with Chlorinated Solvents | - Use of DCM or chloroform with basic aqueous solutions | - Neutralize or acidify the aqueous layer before extraction.[4]- Consider using a different, less prone to emulsion formation solvent like ethyl acetate. |
| Gooey Precipitate at Interface | - Insoluble byproducts or impurities | - Wash with water to remove as much of the precipitate as possible.- Dry the organic layer with a copious amount of drying agent (e.g., Na2SO4 or MgSO4) to absorb the goo, then filter.[6] |
| Invisible Interface | - Darkly colored solutions | - Add a small amount of ice to the separatory funnel; it will float at the interface if you are using a less dense organic solvent like ether or ethyl acetate.[6] |
Experimental Protocols
Protocol 1: "Salting Out" to Break an Emulsion
-
Preparation: Prepare a saturated aqueous solution of sodium chloride (brine).
-
Addition: Carefully add the brine solution to the separatory funnel containing the emulsion. Start with a volume approximately 10-20% of the total volume of the aqueous layer.
-
Mixing: Gently swirl or rock the separatory funnel. Avoid vigorous shaking.
-
Observation: Allow the funnel to stand and observe if the layers begin to separate.
-
Repeat if Necessary: If the emulsion persists, add more brine in small portions. Alternatively, solid sodium chloride can be added directly.[6]
Protocol 2: Filtration through Celite
-
Prepare the Filter: Place a plug of glass wool at the bottom of a funnel and add a 1-2 cm layer of Celite. Gently tap the funnel to pack the Celite.
-
Wet the Filter: Wet the Celite pad with the organic solvent being used for the extraction.
-
Filtration: Carefully pour the entire emulsified mixture through the Celite pad.
-
Collection: Collect the filtrate in a clean flask. The emulsion should be broken, resulting in two distinct layers.[4]
-
Separation: Transfer the filtrate to a clean separatory funnel and separate the layers as usual.
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for troubleshooting emulsion formation and the underlying principles.
Caption: Troubleshooting workflow for emulsion formation.
Caption: Principles of emulsion formation and resolution.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Workup [chem.rochester.edu]
- 5. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biotage.com [biotage.com]
Technical Support Center: Purifying Polar Amine Compounds
Welcome to the technical support center for challenges in the purification of polar amine compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: Why do my polar amine peaks show significant tailing in Reversed-Phase HPLC?
A1: Peak tailing is the most common issue when purifying basic polar amines.[1] The primary cause is secondary ionic interactions between the positively charged (protonated) amine and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of conventional silica-based stationary phases.[1][2][3] This interaction leads to multiple retention mechanisms, causing a portion of the analyte to lag on the column and elute slowly, resulting in an asymmetrical peak.[1][4]
Solutions:
-
Lower Mobile Phase pH: Operate the mobile phase at a pH at least 2-3 units below the pKa of your amine.[2] This ensures the amine is consistently protonated and, more importantly, keeps the silanol groups (pKa ~3.5-4.5) in their neutral, protonated state (Si-OH), minimizing ionic interactions.[1][5]
-
Use End-Capped Columns: Select a high-quality, end-capped column. End-capping treats many of the residual silanol groups, converting them to less polar functional groups and reducing sites for secondary interaction.[1][4]
-
Add Mobile Phase Modifiers: Incorporate a competing base, like triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1-0.5%). TEA will preferentially interact with the active silanol sites, masking them from your analyte.[6]
Q2: My polar amine is barely retained on a C18 column. How can I increase its retention time?
A2: Poor retention of highly polar compounds on non-polar C18 columns is a common challenge.[7][8][9] Several strategies can overcome this:
-
Highly Aqueous Mobile Phase: Reduce the concentration of the organic solvent (like acetonitrile or methanol) in your mobile phase.[10] For very polar amines, a 100% aqueous mobile phase might be needed. However, be cautious of "phase collapse" or "dewetting" with standard C18 columns.[8][10] It is better to use columns specifically designed for highly aqueous conditions, often designated as "AQ" type.[7][10]
-
Ion-Pair Chromatography (IPC): Add an ion-pairing reagent to the mobile phase.[11][12] For cationic amines, an anionic reagent like an alkyl sulfonate (e.g., sodium 1-heptanesulfonate) is used.[13] The reagent forms a neutral ion-pair with the charged amine, increasing its hydrophobicity and enhancing its retention on the C18 phase.[10] Note that ion-pairing reagents are often non-volatile and not suitable for LC-MS applications.[8][13]
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining highly polar compounds.[8][14] HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent.[15] This mode promotes the partitioning of polar analytes into a water-enriched layer on the stationary phase surface, leading to strong retention.
Q3: What is the best chromatography mode and column for purifying polar amines?
A3: The optimal choice depends on the specific properties of your amine and the desired outcome (e.g., analytical separation vs. preparative purification).
| Chromatography Mode | Common Column Types | Advantages | Disadvantages |
| Reversed-Phase (RPLC) | C18, C8 (especially "AQ" or polar-embedded) | Robust, widely available, predictable retention. | Poor retention for very polar amines; peak tailing is common without method optimization.[8][9] |
| Ion-Pair RPLC | C18, C8 | Significantly improves retention of charged polar amines.[10] | Can require long equilibration times; reagents are often not MS-compatible and can be difficult to remove from the column.[8][12] |
| HILIC | Bare Silica, Amide, Diol, Zwitterionic | Excellent retention for very polar and hydrophilic compounds.[8][16] Uses volatile, MS-friendly mobile phases. | Retention can be sensitive to mobile phase water content; different selectivity compared to RPLC. |
| Ion-Exchange (IEX) | Strong or Weak Cation Exchange | Based on charge; highly selective for amines. | Requires salt gradients for elution, which are not MS-friendly; primarily used for charged molecules. |
| Normal-Phase (NPLC) | Amine-functionalized Silica | Effective for separating basic amines by masking silica's acidity.[6][17][18] | Requires non-polar, non-aqueous solvents; less common for modern analytical work. |
Troubleshooting Guides
Problem 1: My amine peak is broad and tailing, and recovery seems low.
This is a classic sign of strong secondary interactions with the stationary phase. Follow this workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for polar amine peak tailing.
Experimental Protocols
Protocol: Method Development for Polar Amine Separation using HILIC
This protocol provides a starting point for developing a HILIC method for highly polar amines that are poorly retained in reversed-phase.
1. Column Selection:
-
Start with a robust HILIC stationary phase. Good choices include amide, zwitterionic, or bare silica columns.[15] Amide phases often provide good selectivity for a wide range of polar compounds.
2. Mobile Phase Preparation:
-
Solvent A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid. Ammonium formate is an MS-friendly buffer.
-
Solvent B (Organic): Acetonitrile.
-
Important: In HILIC, the organic solvent (acetonitrile) is the weak solvent, and water is the strong solvent. Higher acetonitrile concentration leads to increased retention.
3. Initial Gradient Conditions:
-
Flow Rate: 0.4 mL/min (for a standard 2.1 mm ID column).
-
Column Temperature: 30 °C.
-
Gradient:
-
0-2 min: 95% B
-
2-10 min: Gradient from 95% B to 50% B
-
10-12 min: Hold at 50% B
-
12-12.1 min: Return to 95% B
-
12.1-18 min: Re-equilibration at 95% B (equilibration is critical in HILIC).
-
4. Sample Preparation:
-
The sample diluent should be as close as possible to the initial mobile phase conditions to ensure good peak shape.[2] Dissolve the sample in 90-95% Acetonitrile. Injecting a sample dissolved in a high concentration of water will cause significant peak distortion.
5. Optimization:
-
Retention: If retention is too low, increase the initial percentage of acetonitrile. If it is too high, decrease the initial percentage of acetonitrile.
-
Selectivity: To change elution order, try altering the mobile phase pH or buffer concentration.[19] Alternatively, test a different HILIC stationary phase (e.g., switch from amide to zwitterionic).
Caption: High-level workflow for HILIC method development.
Understanding the Chemistry
The purification challenges stem from the chemical interactions within the column. Understanding these interactions is key to troubleshooting.
Caption: Key chemical interactions for amines in RPLC.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. biotage.com [biotage.com]
- 7. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 8. waters.com [waters.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 13. welch-us.com [welch-us.com]
- 14. agilent.com [agilent.com]
- 15. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. biotage.com [biotage.com]
- 18. youtube.com [youtube.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Stability issues of tert-Butyl Methyl(piperidin-3-yl)carbamate in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of tert-Butyl Methyl(piperidin-3-yl)carbamate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sample of this compound shows impurities on analysis, even though it was pure upon receipt. What could be the cause?
A1: The appearance of impurities over time is likely due to the degradation of the compound. The most common cause of degradation for tert-butyl carbamates (Boc-protected compounds) is exposure to acidic conditions, which cleaves the Boc group.[1][2][3] Other contributing factors can include elevated temperatures and, to a lesser extent, exposure to light and moisture.[1][4]
Q2: What are the ideal storage conditions for this compound to ensure its stability?
A2: To minimize degradation, the compound should be stored in a cool, dark, and dry place. Several suppliers recommend storage at room temperature, while others suggest refrigeration (2-8°C) for enhanced stability.[1][4] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.[4] Ensure the container is tightly sealed to protect it from moisture.
Q3: I suspect my compound has degraded. What are the likely degradation products?
A3: The primary degradation pathway involves the cleavage of the tert-butoxycarbonyl (Boc) group. This typically results in the formation of 3-(methylamino)piperidine, with the release of isobutylene and carbon dioxide.
Q4: Can I handle the compound on the open bench?
A4: While short periods on an open bench for weighing and sample preparation are generally acceptable, prolonged exposure to the laboratory atmosphere should be avoided. The presence of acidic vapors in a lab environment could potentially lead to degradation over time. For long-term storage, always use a tightly sealed container and follow the recommended storage conditions.
Q5: Is this compound sensitive to basic conditions?
A5: The tert-butoxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions.[1][2] Therefore, degradation due to exposure to basic solutions is not a common issue.
Degradation Pathways
The stability of this compound is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group under certain conditions.
Acid-Catalyzed Hydrolysis
This is the most significant degradation pathway. In the presence of acid, the Boc group is readily cleaved to produce the corresponding amine, isobutylene, and carbon dioxide.
References
Navigating Solvent Effects on Carbamate Formation: A Technical Resource
For researchers, scientists, and drug development professionals engaged in carbamate synthesis, understanding the profound influence of the reaction solvent is critical for optimizing reaction rates and yields. This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges related to solvent effects in carbamate formation.
Troubleshooting Guide
This section addresses common issues encountered during carbamate formation experiments, with a focus on solvent-related causes and solutions.
Q1: My carbamate synthesis is proceeding much slower than expected. What are the potential solvent-related causes?
A1: A slow reaction rate is a frequent issue directly linked to the choice of solvent. Consider the following:
-
Solvent Polarity: The effect of solvent polarity can be complex and depends on the specific reactants. For the reaction of phenols with isocyanates, polar solvents generally accelerate the reaction.[1] Conversely, for the reaction of some aliphatic alcohols with isocyanates, an increase in solvent polarity can sometimes lead to a decrease in the reaction rate.[2] The polarity of the solvent can influence the stability of the transition state, thus affecting the activation energy of the reaction.[3][4]
-
Solvent Viscosity: High solvent viscosity can hinder the diffusion of reactants, leading to a slower reaction rate.[3]
-
Hydrogen Bonding Capacity: Solvents capable of hydrogen bonding can solvate the reactants and transition state differently, which can either accelerate or decelerate the reaction.[5] The self-association of alcohol reactants, which is influenced by the solvent, can also impact the reaction kinetics.[5]
-
Reactant Solubility: Ensure your reactants are fully soluble in the chosen solvent. Poor solubility will lead to a heterogeneous reaction mixture and a significantly reduced reaction rate.
Q2: I am observing significant side product formation, particularly urea. How can the solvent choice help mitigate this?
A2: Urea formation is a common side reaction, especially when using isocyanates in the presence of moisture.[5] The choice of solvent and reaction conditions are crucial for minimizing this:
-
Anhydrous Solvents: The most critical factor is the use of dry, anhydrous solvents. Water reacts with isocyanates to form an unstable carbamic acid, which decomposes to an amine. This amine can then react with another isocyanate molecule to form a symmetric urea.[5]
-
Aprotic Solvents: In many cases, aprotic solvents are preferred to minimize side reactions involving the solvent itself. However, the polarity of the aprotic solvent still plays a significant role in the reaction rate.
Q3: The reaction outcome (carbamic acid vs. ammonium carbamate) is not what I expected. How does the solvent influence this?
A3: When forming carbamates from amines and carbon dioxide, the solvent plays a key role in determining the nature of the product.
-
Polar Aprotic Solvents: In polar aprotic solvents like DMSO and DMF, the formation of the carbamic acid is often favored.[6]
-
Non-polar Solvents: In non-polar solvents, the reaction of two equivalents of amine with CO2 to form an ammonium carbamate salt is more likely.[6]
Frequently Asked Questions (FAQs)
Q1: What is the general trend of solvent polarity on the rate of carbamate formation from an isocyanate and an alcohol?
A1: The trend is not always straightforward and depends on the nature of the alcohol. For the reaction of phenyl isocyanate with phenols, the reaction is largely accelerated in polar solvents, with the rate following the order of dimethyl sulfoxide > cyclohexanone > n-butyl acetate > 1,4-dioxane > xylene.[1] However, for some aliphatic alcohols, the trend can be the opposite.[2] It is believed that the solvent's ability to stabilize the transition state is a key factor.[3][4]
Q2: How can I monitor the progress of my carbamate formation reaction?
A2: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or in-situ Fourier Transform Infrared Spectroscopy (FTIR).[2][5] FTIR is particularly useful for monitoring the disappearance of the characteristic isocyanate peak around 2270-2250 cm⁻¹.[2]
Q3: Are there any specific solvents that are known to inhibit carbamate formation?
A3: While a solvent might be chosen for reasons of solubility, certain properties can lead to a slower reaction. For instance, highly viscous solvents can slow down the reaction by limiting diffusion.[3] Additionally, the specific interactions between the solvent and reactants can sometimes disfavor the formation of the necessary transition state, leading to inhibition compared to other solvents.[3]
Data Presentation
The following table summarizes quantitative data on the effect of solvent on the second-order rate constant (k) for the reaction of phenyl isocyanate with various alcohols. It is important to note that reaction conditions such as temperature and reactant concentrations can significantly influence the observed rate constants.
| Reactants | Solvent | Temperature (°C) | Rate Constant (k) [L mol⁻¹ s⁻¹] | Reference |
| Phenyl Isocyanate + 1-Propanol | THF (in excess 1-propanol) | 40 | 0.23 x 10⁻⁵ | [3] |
| Phenyl Isocyanate + 1-Propanol | THF (stoichiometric) | 40 | 7.41 x 10⁻⁵ | [3] |
| Phenyl Isocyanate + 1-Propanol | THF (in excess isocyanate) | 40 | 1.55 x 10⁻⁵ | [3] |
| Phenyl Isocyanate + 2-Butanol | Xylene | Not Specified | Not Specified (Activation Energy = 41 kJ/mol) | |
| Phenyl Isocyanate + 2-Butanol | No Solvent (excess alcohol) | Not Specified | Not Specified (Activation Energy = 52 kJ/mol) |
Note: The rate constants for the reaction of phenyl isocyanate with 1-propanol in THF were reported as apparent rate constants and depend on the reactant concentrations.[3]
Experimental Protocols
Below are generalized methodologies for key experiments related to the study of solvent effects on carbamate formation.
Protocol 1: General Procedure for Carbamate Synthesis from an Isocyanate and an Alcohol
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol (1.0 equivalent) in the desired anhydrous solvent to a stirred solution of the isocyanate (1.0-1.1 equivalents) in the same anhydrous solvent at the desired reaction temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC (until the starting material is consumed) or by in-situ FTIR (monitoring the disappearance of the isocyanate peak at ~2260 cm⁻¹).[2]
-
Work-up: Once the reaction is complete, quench the reaction with a small amount of methanol if excess isocyanate is present. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Protocol 2: Kinetic Measurement of Carbamate Formation by In-situ FTIR
-
Instrument Setup: Use an FTIR spectrometer equipped with an in-situ reaction monitoring probe.
-
Calibration: Prepare a series of standard solutions of the isocyanate in the chosen solvent to create a calibration curve of absorbance versus concentration for the isocyanate peak.
-
Reaction Initiation: In a reaction vessel maintained at a constant temperature, mix the pre-thermostated solutions of the isocyanate and the alcohol in the chosen solvent.
-
Data Acquisition: Immediately begin acquiring FTIR spectra at regular time intervals.
-
Data Analysis: From the spectra, determine the concentration of the isocyanate at each time point using the calibration curve. Plot the appropriate concentration-time function (e.g., 1/[NCO] vs. time for a second-order reaction) to determine the rate constant from the slope of the line.
Visualizations
The following diagrams illustrate key aspects of experimental design and the factors influencing carbamate formation.
Caption: A general experimental workflow for carbamate synthesis and analysis.
Caption: Key solvent properties influencing the rate of carbamate formation.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Carbamate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing temperature control during exothermic carbamate reactions.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in carbamate synthesis?
A1: Temperature is a crucial parameter in carbamate synthesis for several reasons. Many carbamate formation reactions are exothermic, releasing significant heat.[1] Without proper control, this can lead to a rapid increase in the reaction temperature, a phenomenon known as a thermal runaway.[1] Elevated temperatures can cause decomposition of reactants, intermediates, and the final carbamate product, leading to reduced yield and the formation of impurities.[1] In some cases, higher temperatures can also favor alternative reaction pathways, resulting in unwanted side products.[1]
Q2: What are the primary sources of heat generation in carbamate reactions?
A2: The primary source of heat is the enthalpy of the reaction itself. The formation of carbamates, particularly from isocyanates and alcohols or amines and carbon dioxide, is often an exothermic process.[1] The reaction of ammonia and carbon dioxide to form ammonium carbamate, for instance, liberates a considerable amount of heat. The heat of formation of ammonium carbamate from ammonia and carbon dioxide has been determined to be approximately -36,300 calories per mole at constant volume.
Q3: How does the scale of the reaction impact temperature control?
A3: As the scale of the reaction increases, the surface-area-to-volume ratio decreases. This makes heat dissipation less efficient, increasing the risk of heat accumulation and potential thermal runaway. What might be a manageable exotherm on a laboratory scale can become a significant safety hazard at pilot or production scale. Therefore, robust temperature control strategies are essential when scaling up carbamate synthesis.
Q4: What are some common signs of poor temperature control in my carbamate reaction?
A4: Several observations can indicate inadequate temperature control:
-
Unexpectedly rapid reaction rate: A sudden acceleration of the reaction can be a sign of a temperature spike.
-
Color changes: Darkening of the reaction mixture can indicate decomposition or side product formation at elevated temperatures.
-
Gas evolution: Uncontrolled gas evolution may suggest decomposition of reactants or products.
-
Precipitation of unexpected solids: Changes in solubility due to temperature fluctuations can lead to the crashing out of materials.
-
Low yield and purity: The presence of multiple spots on a TLC plate or unexpected peaks in an LC-MS analysis often points to side reactions favored by incorrect temperatures.
Troubleshooting Guide
Problem 1: The reaction is proceeding very slowly or not at all.
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too low. | 1. Consult the literature for the recommended temperature range for your specific reaction. 2. If no information is available, cautiously increase the temperature in 5-10°C increments. 3. Monitor the reaction progress closely using an appropriate analytical technique like TLC or LC-MS. 4. Ensure your heating apparatus (e.g., oil bath, heating mantle) is calibrated and providing uniform heating. |
| Poor mixing. | 1. Increase the stirring rate to ensure efficient heat and mass transfer. 2. For viscous reaction mixtures, consider using a mechanical stirrer instead of a magnetic stir bar. |
Problem 2: The reaction is producing significant amounts of byproducts and impurities.
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too high. | 1. Gradually decrease the reaction temperature in 5-10°C increments and observe the effect on the product purity via TLC or LC-MS. 2. For highly exothermic reactions, implement a cooling bath (e.g., ice-water, dry ice-acetone) to maintain a stable, low temperature. |
| Localized heating (hot spots). | 1. Ensure vigorous and efficient stirring throughout the reaction. 2. Use a heating bath (e.g., oil bath) for more uniform heat distribution compared to a heating mantle. |
| Rapid addition of reagents. | 1. For exothermic reactions, add the more reactive reagent dropwise or via a syringe pump over an extended period. This allows the heat generated to be dissipated effectively. |
Problem 3: The reaction is showing signs of a thermal runaway (rapid temperature and pressure increase).
| Possible Cause | Troubleshooting Steps |
| Inadequate cooling. | 1. Immediately immerse the reaction vessel in a cooling bath. 2. If possible and safe, add a cold, inert solvent to dilute the reaction mixture and absorb heat. |
| Too rapid addition of a reagent. | 1. Stop the addition of the reagent immediately. |
| Insufficient stirring. | 1. Ensure the stirrer is functioning correctly and at an adequate speed. |
Data Presentation
Table 1: Effect of Temperature on a Continuous Flow Synthesis of N-Phenyl Butylcarbamate from CO2
| Temperature (°C) | Conversion (%) | Byproduct Formation (%) | Notes |
| 60 | ~63 | - | Decreased conversion compared to the optimal temperature. |
| 70 | 78 | Negligible | Optimal temperature for this specific reaction. |
| 80 | - | Increased | Favored the formation of N-alkylated byproduct. |
Table 2: General Temperature Ranges for Common Carbamate Synthesis Methods
| Synthesis Method | Typical Temperature Range | Notes |
| From Isocyanates and Alcohols | 0°C to Room Temperature | Can be highly exothermic and may require cooling. |
| From Chloroformates and Amines | 0°C to Room Temperature | Typically requires a base to neutralize the HCl byproduct. |
| From Amines, CO2, and Alkyl Halides | Room Temperature to 70°C | Temperature can influence the competition between carbamate formation and N-alkylation. |
| Curtius Rearrangement | Varies | Can involve low temperature for azide formation, followed by heating to induce rearrangement. |
Table 3: Enthalpy of Carbamate Formation for Selected Amines
| Amine | Reaction | Reaction Enthalpy (kJ/mol) |
| Monoethanolamine (MEA) | HCO₃⁻ + R₂NH ↔ R₂NCO₂⁻ | -29.7 ± 0.1 |
| Diethanolamine (DEA) | HCO₃⁻ + R₂NH ↔ R₂NCO₂⁻ | -23.7 ± 0.9 |
| Ammonia (NH₃) | HCO₃⁻ + R₂NH ↔ R₂NCO₂⁻ | -27.6 ± 0.9 |
Experimental Protocols
Protocol 1: Temperature-Controlled Batch Synthesis of a Carbamate from an Isocyanate with In-Process TLC Monitoring
Objective: To synthesize an alkyl carbamate from an alcohol and an isocyanate while maintaining strict temperature control and monitoring the reaction progress by Thin-Layer Chromatography (TLC).
Materials:
-
Jacketed glass reactor
-
Circulating bath (heating/cooling capabilities)
-
Overhead stirrer
-
Thermocouple
-
Dropping funnel
-
Nitrogen inlet/outlet
-
Alcohol (e.g., ethanol)
-
Isocyanate (e.g., phenyl isocyanate)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
TLC plates (silica gel GF254)
-
TLC developing chamber
-
Mobile phase (e.g., hexane:ethyl acetate mixture)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Reactor Setup: Assemble the jacketed reactor with the overhead stirrer, thermocouple, dropping funnel, and nitrogen inlet. Connect the jacket to the circulating bath.
-
Initial Cooldown: Set the circulating bath to the desired initial reaction temperature (e.g., 0°C).
-
Charge Reactants: Charge the reactor with the alcohol and the anhydrous solvent. Begin stirring.
-
Reagent Addition: Dissolve the isocyanate in the anhydrous solvent and load it into the dropping funnel.
-
Controlled Addition: Once the reactor contents have reached the set temperature, begin the dropwise addition of the isocyanate solution. Monitor the internal temperature closely. Adjust the addition rate to maintain the temperature within ±2°C of the setpoint.
-
TLC Monitoring:
-
At the start of the reaction (t=0), and at regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot onto a TLC plate. On the same plate, spot the starting alcohol and isocyanate as references.
-
Develop the TLC plate in the appropriate mobile phase.
-
Visualize the plate under a UV lamp to observe the disappearance of the starting material spots and the appearance of the product spot.[2][3]
-
-
Reaction Completion: Continue the reaction until the TLC analysis shows the complete consumption of the limiting reagent.
-
Work-up: Once the reaction is complete, proceed with the appropriate work-up and purification steps.
Mandatory Visualization
Caption: Troubleshooting workflow for common issues in exothermic carbamate reactions.
Caption: Diagram of a jacketed reactor setup for precise temperature control.
Caption: Impact of reaction temperature on the outcome of carbamate synthesis.
References
Technical Support Center: Alternative Bases for Boc Protection of Secondary Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing alternative bases for the tert-butyloxycarbonyl (Boc) protection of secondary amines.
Frequently Asked Questions (FAQs)
Q1: Why should I consider using an alternative base to triethylamine (TEA) for Boc protection of my secondary amine?
While triethylamine (TEA) is a commonly used base for Boc protection, there are several reasons to consider alternatives:
-
Steric Hindrance: For sterically hindered secondary amines, the bulky nature of TEA can sometimes lead to slower reaction rates or incomplete conversions. A less hindered base might be more effective.
-
Basicity: The basicity of TEA may not be optimal for all substrates. In some cases, a stronger or weaker base might be required to balance reactivity and prevent side reactions.
-
Work-up and Purification: TEA can sometimes complicate purification due to its relatively high boiling point and the formation of triethylammonium salts. Alternative bases, particularly inorganic ones, can be easier to remove during aqueous workup.
-
Chemoselectivity: In molecules with multiple functional groups, the choice of base can influence the chemoselectivity of the protection reaction. A milder base like sodium bicarbonate may help in selectively protecting a more nucleophilic amine in the presence of other sensitive groups.[1]
Q2: What are some common alternative bases for the Boc protection of secondary amines?
Several alternative bases can be employed, each with its own advantages:
-
Organic Bases:
-
Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base that is useful for preventing side reactions.
-
N-methylmorpholine (NMM): A weaker base than TEA, which can be beneficial for sensitive substrates where stronger bases might cause side reactions like racemization.[2]
-
Pyridine: Can be used as both a base and a solvent, although it is generally less basic than TEA.
-
4-(Dimethylamino)pyridine (DMAP): While technically a nucleophilic catalyst, it is often used in conjunction with a stoichiometric base to accelerate the reaction, especially for unreactive amines.[3][4] It is important to note that using DMAP can increase the likelihood of side reactions.[4]
-
-
Inorganic Bases:
-
Sodium Bicarbonate (NaHCO₃): A mild and inexpensive base, often used in biphasic (e.g., chloroform/water) or aqueous systems.[5][6]
-
Potassium Carbonate (K₂CO₃): Another common inorganic base, slightly stronger than sodium bicarbonate.[6]
-
Sodium Hydroxide (NaOH): A strong base typically used in aqueous or biphasic conditions, particularly for water-soluble amines.[5]
-
Q3: My Boc protection with an alternative base is incomplete. What are the possible causes?
Incomplete Boc protection can arise from several factors when using alternative bases:[3]
-
Insufficient Basicity: If you are using a weak base like sodium bicarbonate with a weakly nucleophilic or sterically hindered amine, it may not be strong enough to facilitate the reaction effectively.
-
Poor Solubility: Inorganic bases like NaHCO₃ and K₂CO₃ have poor solubility in many organic solvents. This can lead to a heterogeneous reaction mixture and slow reaction rates.
-
Steric Hindrance: The combination of a sterically hindered secondary amine and a bulky base can lead to a very slow reaction.
-
Low Nucleophilicity of the Amine: Electron-deficient or sterically hindered secondary amines are inherently less reactive.[3]
Q4: I am observing side products when using an alternative base. What could be the issue?
The formation of side products is a common challenge. Some possibilities include:
-
Di-Boc Protection: Although less common with secondary amines, over-reaction can occur, especially with highly reactive amines or when using a catalyst like DMAP.[7]
-
Urea Formation: An isocyanate intermediate can sometimes form, which then reacts with another amine molecule to yield a urea derivative. This is more likely at higher temperatures.[7]
-
Reaction with Other Functional Groups: If your substrate contains other nucleophilic groups, such as hydroxyls, they may also react with the Boc anhydride. The choice of base can influence this selectivity.
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Yield
| Possible Cause | Solution | Experimental Protocol Reference |
| Base is too weak for the amine substrate. | Switch to a stronger base. For example, if using NaHCO₃, consider trying K₂CO₃ or an organic base like DIPEA. For poorly nucleophilic amines, the addition of catalytic DMAP can be beneficial. | Protocol 2, Protocol 3 |
| Poor solubility of the inorganic base in the organic solvent. | Consider switching to a biphasic system (e.g., DCM/water) to improve contact between reactants. Vigorous stirring is crucial. Alternatively, switch to a soluble organic base like NMM or DIPEA. | Protocol 4 |
| The secondary amine is sterically hindered. | Increase the reaction temperature and/or reaction time. Consider using a less hindered base. The addition of catalytic DMAP can also accelerate the reaction. | Protocol 3 |
| The amine starting material is poorly soluble. | Change the solvent system. For amine salts, using an aqueous base like NaOH in a biphasic system can improve solubility. | Protocol 5 |
Issue 2: Formation of Side Products
| Possible Cause | Solution |
| Over-reaction leading to byproducts. | Carefully control the stoichiometry of the Boc anhydride (use 1.05-1.1 equivalents). Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. |
| Reaction with other nucleophilic groups (e.g., -OH). | Use a milder base like sodium bicarbonate and run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor N-protection. |
| Urea formation due to high temperature. | Conduct the reaction at room temperature or below. |
Data Presentation
Table 1: Comparison of Alternative Bases for Boc Protection of Secondary Amines
| Base | Typical Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| N-Methylmorpholine (NMM) | Standard secondary amines, peptide synthesis | DCM or DMF | Room Temp. | 2 - 12 | >90 | Good for sensitive substrates to minimize racemization.[2] |
| Diisopropylethylamine (DIPEA) | Sterically hindered amines | DCM or THF | Room Temp. | 4 - 24 | 85-95 | Non-nucleophilic, reduces side reactions. |
| Sodium Bicarbonate (NaHCO₃) | General secondary amines | Dichloromethane/Water | Reflux | 1.5 - 3 | >85 | Mild, inexpensive, easy work-up.[5] |
| Potassium Carbonate (K₂CO₃) | General secondary amines | Acetonitrile or DMF | Room Temp. - 50 | 3 - 18 | >90 | Slightly stronger than NaHCO₃.[6] |
| Sodium Hydroxide (NaOH) | Water-soluble secondary amines | Water/Dioxane | Room Temp. | 1 - 4 | >90 | Good for amine salts.[5] |
| Pyridine | General secondary amines | Pyridine (as solvent) or DCM | Room Temp. | 12 - 24 | Variable | Weaker base, can require longer reaction times. |
Experimental Protocols
Protocol 1: General Boc Protection with N-Methylmorpholine (NMM)
-
Dissolution: Dissolve the secondary amine (1.0 eq) in dichloromethane (DCM) or dimethylformamide (DMF) to a concentration of 0.1-0.5 M in a round-bottom flask.
-
Base Addition: Add N-methylmorpholine (NMM) (1.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the stirring solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with a 5% citric acid solution, followed by saturated aqueous NaHCO₃ solution, and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Boc Protection of a Sterically Hindered Secondary Amine with Diisopropylethylamine (DIPEA)
-
Dissolution: In a round-bottom flask, dissolve the sterically hindered secondary amine (1.0 eq) in anhydrous tetrahydrofuran (THF) or DCM (0.1-0.5 M).
-
Base Addition: Add diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir.
-
Boc Anhydride Addition: Add Boc₂O (1.2 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS. Gentle heating (e.g., 40 °C) may be required for very unreactive substrates.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash chromatography if needed.
Protocol 3: Boc Protection with Catalytic DMAP for Weakly Nucleophilic Amines
-
Dissolution: Dissolve the secondary amine (1.0 eq) in anhydrous acetonitrile or DCM (0.1-0.5 M).
-
Additive and Base Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) and a non-nucleophilic base such as DIPEA (1.5 eq). Stir for 5 minutes.
-
Boc Anhydride Addition: Add Boc₂O (1.1 eq) to the stirring solution.
-
Reaction: Stir at room temperature for 1-3 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Dilute with the reaction solvent and wash with 0.5 M citric acid solution to remove DMAP and DIPEA salts. Then, wash with saturated aqueous NaHCO₃ and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify by column chromatography if necessary.
Protocol 4: Biphasic Boc Protection with Sodium Bicarbonate (NaHCO₃)
-
Dissolution: Dissolve the secondary amine (1.0 eq) in a suitable organic solvent such as dichloromethane or chloroform.
-
Aqueous Base: In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Reaction Setup: Combine the organic solution of the amine and the aqueous NaHCO₃ solution in a round-bottom flask. Add Boc₂O (1.2 eq) to the biphasic mixture.
-
Reaction: Stir the mixture vigorously at room temperature or under reflux for 1.5-3 hours.[5] Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, separate the organic layer. Extract the aqueous layer with the organic solvent (2 x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
-
Purification: Purify by column chromatography if needed.
Protocol 5: Aqueous Boc Protection with Sodium Hydroxide (NaOH)
-
Dissolution: Dissolve the secondary amine (1.0 eq), which may be a salt (e.g., hydrochloride), in a mixture of water and a co-solvent like dioxane or THF.
-
Base Addition: Add an aqueous solution of NaOH (1.1-1.5 eq).
-
Boc Anhydride Addition: Add Boc₂O (1.1-1.5 eq) to the stirring mixture.
-
Reaction: Stir vigorously at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[5]
-
Work-up: Once complete, add an extraction solvent like ethyl acetate or DCM. Separate the layers.
-
Isolation: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify if necessary.
Visualizations
References
Issues with stereoselectivity in chiral piperidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the stereoselective synthesis of chiral piperidines.
Frequently Asked Questions (FAQs)
Q1: My asymmetric hydrogenation of a substituted pyridine is resulting in low enantiomeric excess (ee%). What are the common causes and how can I improve it?
A1: Low enantiomeric excess in the asymmetric hydrogenation of pyridine derivatives is a frequent issue. Several factors can contribute to this problem:
-
Catalyst Choice and Purity: The selection of the chiral catalyst is paramount. The purity of the catalyst and the ligand is also critical, as minor impurities can sometimes poison the catalyst or promote side reactions.
-
Hydrogen Pressure: The pressure of hydrogen gas can significantly influence the enantioselectivity. Optimal pressure is system-dependent and often needs to be screened.
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the catalyst's conformation and, consequently, its stereochemical control. Protic solvents, for instance, can sometimes interfere with the catalyst.
-
Substrate Purity: Impurities in the pyridine substrate can inhibit or poison the catalyst. Ensure your starting material is of high purity.
-
Reaction Temperature: Temperature affects the reaction kinetics and the energy difference between the diastereomeric transition states. A lower temperature often leads to higher enantioselectivity, but may also slow down the reaction rate.
Troubleshooting Steps:
-
Screen Different Chiral Ligands: The interaction between the metal center (commonly Iridium or Rhodium) and the chiral ligand is key. Experiment with various classes of ligands (e.g., phosphine-based, NHC-based) to find the best fit for your specific substrate.
-
Optimize Hydrogen Pressure and Temperature: Perform a systematic optimization of reaction conditions. A design of experiments (DoE) approach can be efficient in screening these parameters.
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., methanol, dichloromethane, toluene, THF).
-
Recrystallize Substrate: If substrate purity is a concern, recrystallization or chromatography can remove potential catalyst inhibitors.
Q2: I am observing poor diastereoselectivity in my aza-Diels-Alder reaction to form a tetrahydropyridine precursor. What factors control the endo/exo selectivity?
A2: The diastereoselectivity (endo/exo selectivity) of the aza-Diels-Alder reaction is influenced by several factors, primarily revolving around the steric and electronic properties of the dienophile, diene, and the catalyst used.
-
Lewis Acid Catalyst: The nature of the Lewis acid catalyst can strongly influence the transition state geometry. Chiral Lewis acids are often employed to induce facial selectivity.
-
Steric Hindrance: Bulky substituents on either the diene or the imine dienophile can favor the formation of the less sterically hindered diastereomer.
-
Secondary Orbital Interactions: These non-covalent interactions between the diene and dienophile in the transition state often favor the formation of the endo product. However, this can be overridden by steric or electronic effects.
-
Reaction Temperature: Lowering the reaction temperature generally increases the selectivity by favoring the transition state with the lower activation energy, which is often the one leading to the endo product.
Troubleshooting Steps:
-
Vary the Lewis Acid: Screen different Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, chiral BINOL-derived acids) to find one that provides optimal diastereoselectivity for your substrate combination.
-
Modify Substituents: If possible, modifying the steric bulk of the substituents on the nitrogen of the imine or on the diene can direct the stereochemical outcome.
-
Temperature Optimization: Conduct the reaction at a range of temperatures (e.g., from room temperature down to -78 °C) to determine the effect on the diastereomeric ratio.
Troubleshooting Guides
Issue 1: Low Yield and Poor Stereoselectivity in the Catalytic Hydrogenation of N-Boc-2-substituted-tetrahydropyridine
This guide addresses the common problem of obtaining a low yield and a mixture of diastereomers during the catalytic hydrogenation of a tetrahydropyridine intermediate to form a 2-substituted piperidine.
Experimental Protocol: Asymmetric Hydrogenation of 2-Aryl-N-Boc-1,2,3,4-tetrahydropyridines
A typical procedure involves the hydrogenation of a 2-aryl-N-Boc-1,2,3,4-tetrahydropyridine using a chiral iridium catalyst.
-
Preparation: In a glovebox, a high-pressure reactor is charged with the 2-aryl-N-Boc-1,2,3,4-tetrahydropyridine substrate (0.2 mmol), the iridium catalyst [Ir(COD)Cl]₂ (0.5 mol%), and the chiral phosphine ligand (e.g., (R)-BINAP) (1.1 mol%).
-
Solvent Addition: Anhydrous and degassed solvent (e.g., dichloromethane, 2 mL) is added.
-
Reaction: The reactor is sealed, removed from the glovebox, and purged with hydrogen gas. It is then pressurized to the desired hydrogen pressure (e.g., 50 bar).
-
Stirring: The reaction mixture is stirred vigorously at a set temperature (e.g., 25 °C) for a specified time (e.g., 24 hours).
-
Workup: After carefully venting the hydrogen, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
-
Analysis: The yield is determined, and the enantiomeric excess is measured by chiral HPLC.
Troubleshooting Table
| Symptom | Potential Cause | Suggested Solution |
| Low Conversion/Yield | Inactive or poisoned catalyst. | Ensure all reagents and solvents are anhydrous and free of oxygen. Use freshly prepared catalyst solutions. Purify the substrate to remove potential inhibitors. |
| Low Enantiomeric Excess (ee%) | Suboptimal ligand-substrate match. Incorrect reaction conditions. | Screen a library of chiral ligands. Optimize hydrogen pressure and temperature. A lower temperature often improves ee%. |
| Inconsistent Results | Variations in catalyst loading or reaction setup. | Use precise measurements for the catalyst and ligand. Ensure consistent stirring speed and temperature control. |
Quantitative Data Comparison: Ligand Effect on Hydrogenation
| Ligand | Pressure (bar) | Temp (°C) | Yield (%) | ee% |
| (R)-BINAP | 50 | 25 | 95 | 92 |
| (R)-MeO-BIPHEP | 50 | 25 | 98 | 95 |
| (S)-SEGPHOS | 50 | 25 | >99 | 97 |
| (R)-SYNPHOS | 50 | 25 | 96 | 88 |
Data is representative and compiled for illustrative purposes based on typical outcomes for similar reactions.
Issue 2: Unexpected Side Product Formation in Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for constructing the piperidine ring within a tetrahydro-β-carboline or tetrahydroisoquinoline system. However, side reactions can occur, leading to undesired products.
Logical Workflow for Troubleshooting Side Reactions
Caption: Troubleshooting workflow for identifying and resolving side product formation in the Pictet-Spengler reaction.
Reaction Mechanisms
A clear understanding of the reaction mechanism is crucial for troubleshooting stereoselectivity issues.
Catalytic Cycle for Asymmetric Hydrogenation
The following diagram illustrates a simplified catalytic cycle for the iridium-catalyzed asymmetric hydrogenation of a pyridine derivative, which is a common method for synthesizing chiral piperidines.
Caption: Simplified catalytic cycle for the asymmetric hydrogenation of pyridines to chiral piperidines.
Validation & Comparative
Deciphering the Piperidine Ring: A Comparative ¹H NMR Analysis of tert-Butyl Methyl(piperidin-3-yl)carbamate and its Analogs
A detailed spectroscopic comparison for researchers in drug discovery and organic synthesis.
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of molecular structures is paramount. The piperidine moiety, a ubiquitous scaffold in numerous bioactive compounds, often presents a challenge in spectral interpretation due to the complex spin-spin coupling of its non-equivalent protons. This guide provides a comprehensive analysis of the ¹H NMR spectrum of tert-Butyl Methyl(piperidin-3-yl)carbamate, a key intermediate in medicinal chemistry. By comparing its expected spectral features with the experimentally determined data of the closely related analog, (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate, this document offers a practical framework for the structural elucidation of substituted piperidine derivatives.
Comparative Analysis of ¹H NMR Data
The following table summarizes the expected ¹H NMR spectral data for this compound and the reported data for (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate. The analysis highlights the key differences and similarities, providing a basis for structural verification.
| Assignment | This compound (Predicted) | (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate (Reported)[1] |
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 300 MHz | 300 MHz |
| -OC(CH₃)₃ (Boc) | ~1.4 ppm (s, 9H) | 1.39 ppm (s, 9H) |
| -NCH₃ | ~2.7-2.9 ppm (s, 3H) | - |
| Piperidine H4 | ~1.0-1.3 ppm (m, 2H) | 1.01-1.21 ppm (m, 2H) |
| Piperidine H3, H5 | ~1.6-1.8 ppm (m, 3H) | 1.57-1.72 ppm (m, 3H) |
| CH₂NHBoc | - | 2.20-2.31 ppm (m, 1H), 2.49-2.56 ppm (m, 1H) |
| Piperidine H2, H6 | ~2.9-3.1 ppm (m, 4H) | 2.90-3.03 ppm (m, 4H) |
| NH (Carbamate) | - | 4.77 ppm (br s, 1H) |
| NH (Piperidine) | Broad signal, variable | - |
Interpreting the Spectroscopic Fingerprints
The ¹H NMR spectrum of N-Boc protected piperidine derivatives is characterized by distinct regions corresponding to the protons of the Boc group, the piperidine ring, and any substituents. The large singlet for the tert-butyl protons of the Boc group typically appears around 1.4 ppm. The protons on the piperidine ring give rise to a series of complex multiplets in the aliphatic region (1.0-3.5 ppm) due to extensive scalar coupling.
For this compound, a sharp singlet corresponding to the N-methyl group is anticipated around 2.7-2.9 ppm. The protons on the piperidine ring (H2-H6) will exhibit complex splitting patterns. In contrast, for (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate, the absence of the N-methyl group and the presence of a -CH₂NHBoc substituent lead to different chemical shifts and multiplicities for the protons adjacent to the substitution site. The broad singlet observed at 4.77 ppm for the carbamate NH proton is a characteristic feature.
Experimental Protocol: ¹H NMR Spectroscopy
The following provides a general procedure for acquiring a high-resolution ¹H NMR spectrum suitable for the structural analysis of piperidine derivatives.
Materials and Instrumentation:
-
Sample: 5-10 mg of the analyte (e.g., this compound).
-
Solvent: 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
NMR Tubes: 5 mm high-precision NMR tubes.
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in the deuterated solvent within the NMR tube.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase correct the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons.
Visualizing Molecular Structure and Experimental Workflow
To aid in the understanding of the molecular structure and the experimental process, the following diagrams have been generated.
References
A Comparative Guide to Confirming the Purity of tert-Butyl Methyl(piperidin-3-yl)carbamate by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like tert-Butyl Methyl(piperidin-3-yl)carbamate is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment, supported by a detailed experimental protocol for a robust reversed-phase HPLC (RP-HPLC) method.
Comparison of Analytical Techniques for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for purity analysis due to its high resolution, sensitivity, and versatility.[1][2] However, other methods can provide complementary information. The choice of method depends on the specific analytical need, such as routine quality control, absolute purity determination, or volatile impurity analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[3] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[3] | Absolute quantification by comparing the integral of an analyte's signal to that of a certified internal standard.[4] |
| Typical Analytes | Non-volatile and thermally stable compounds, including the main component and related impurities.[4] | Volatile and thermally stable compounds, such as residual solvents or volatile impurities.[2][3] | The primary component and any structurally distinct impurities containing NMR-active nuclei.[1] |
| Strengths | - High resolution for complex mixtures.[1]- Wide applicability and variety of columns/detectors.[3]- Robust and reproducible for routine QC. | - Excellent for volatile and semi-volatile analysis.[4]- Very high sensitivity with specific detectors (e.g., MS, FID).[3] | - Primary method for determining absolute purity without a specific reference standard for the analyte.[4]- Provides structural information. |
| Limitations | - Requires reference standards for impurity identification and quantification.- Not suitable for volatile compounds. | - Limited to thermally stable and volatile compounds.[1]- May require derivatization for polar or non-volatile analytes. | - Lower sensitivity compared to chromatographic methods.- Requires a highly pure internal standard.- Potential for signal overlap in complex mixtures. |
| Application for this Compound | Ideal. The carbamate structure is well-suited for RP-HPLC, allowing separation from starting materials, by-products, and degradation products. | Limited. The compound has low volatility. Primarily useful for analyzing residual solvents from the synthesis. | Excellent. Provides an orthogonal check on purity and confirms the structure. Useful for certifying reference materials. |
Recommended HPLC Method for Purity Analysis
A reversed-phase HPLC method is the most suitable approach for the routine purity assessment of this compound. This method effectively separates the main compound from potential non-volatile impurities.
Experimental Protocol
-
Instrumentation : HPLC system equipped with a UV detector or a universal detector like a Charged Aerosol Detector (CAD) if the analyte has a weak chromophore.
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase : Gradient elution is recommended to separate impurities with a wide range of polarities.
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (for MS compatibility).
-
Solvent B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.
-
-
Gradient Program :
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.[4]
-
Column Temperature : 30 °C.[4]
-
Detection : UV at 210 nm (for carbamate end absorption).[4]
-
Injection Volume : 10 µL.[4]
-
-
Sample Preparation :
Data Presentation and Interpretation
The purity of the sample is typically determined by the peak area percent method, assuming all components have a similar response factor at the detection wavelength.
Table 2: Representative HPLC Purity Data
| Peak ID | Retention Time (min) | Peak Area (%) | Identity |
| 1 | 4.5 | 0.08 | Potential Polar Impurity |
| 2 | 12.1 | 99.85 | This compound |
| 3 | 15.8 | 0.07 | Potential Non-polar Impurity |
| Total | 100.00 |
Note: This data is illustrative. Actual retention times and impurity profiles may vary based on the specific synthetic route and sample batch.
Workflow for HPLC Purity Confirmation
The following diagram illustrates the logical workflow for confirming the purity of a pharmaceutical intermediate using the described HPLC method.
References
A Comparative Guide: Chemical vs. Enzymatic Synthesis of Chiral Piperidines
For Researchers, Scientists, and Drug Development Professionals
The chiral piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The stereochemistry of these molecules is often critical to their biological activity, making their enantioselective synthesis a key challenge. This guide provides an objective comparison of chemical and enzymatic strategies for the synthesis of chiral piperidines, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their specific needs.
At a Glance: Key Differences
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Stereoselectivity | Often requires chiral catalysts, auxiliaries, or resolving agents. Can be highly effective but may require extensive optimization. | Typically exhibits excellent enantio- and regioselectivity due to the specific nature of enzyme active sites. |
| Reaction Conditions | Can involve harsh conditions (extreme temperatures, pressures, pH) and the use of toxic or hazardous reagents and metal catalysts. | Generally proceeds under mild, aqueous conditions (near-neutral pH, ambient temperature and pressure), enhancing sustainability. |
| Substrate Scope | Broad substrate scope is often a primary goal of method development. | Can be limited by the enzyme's natural substrate specificity, though protein engineering is expanding this. |
| Environmental Impact | Can generate significant chemical waste and may involve heavy metal contaminants. | Considered a "green" technology with biodegradable catalysts (enzymes) and less hazardous waste. |
| Process Development | Well-established scale-up procedures, but catalyst cost and removal can be challenging. | Can be highly efficient for specific transformations. Enzyme immobilization can facilitate reuse and continuous processes.[2] |
Quantitative Performance Data
The following tables summarize quantitative data for representative chemical and enzymatic methods for the synthesis of chiral piperidines.
Table 1: Chemical Synthesis Performance Data
| Method | Catalyst / Reagent | Substrate | Product | Yield (%) | ee (%) / dr | Reference |
| Asymmetric [4+2] Annulation | Chiral Phosphepine | Imines and Allenes | Functionalized Piperidines | 70-95 | 80-97 ee | [3] |
| Rh-catalyzed Asymmetric Reductive Heck | [Rh(COD)Cl]₂ / Chiral Ligand | Phenyl pyridine-1(2H)-carboxylate and Arylboronic Acids | 3-Aryl-tetrahydropyridines | 75-98 | 90->99 ee | [4] |
| Rh-catalyzed [2+2+2] Cycloaddition | [Rh(I)] / Chiral Ligand | Alkyne, Alkene, Isocyanate | Polysubstituted Piperidines | 60-85 | 90-99 ee | [5] |
| Rh-catalyzed Transfer Hydrogenation | [RhCp*Cl₂]₂ / Chiral Amine | Pyridinium Salts | 2-Substituted Piperidines | 75-94 | >20:1 dr, 94-97 ee | [6] |
| Asymmetric Hydrogenation | Chiral Phosphorous Ligands | 2-Substituted Pyridines | 2-Substituted Piperidines | up to 94 | up to 99.5:0.5 er | [7] |
Table 2: Enzymatic and Chemoenzymatic Synthesis Performance Data
| Method | Enzyme(s) | Substrate | Product | Yield (%) | ee (%) / de (%) | Reference |
| Chemoenzymatic Dearomatization | Amine Oxidase / Ene-Imine Reductase (EneIRED) | N-substituted Tetrahydropyridines | 3- and 3,4-disubstituted Piperidines | 42-99 | 93->99 ee | [8][9] |
| Multi-component Reaction | Immobilized Candida antarctica Lipase B (CALB) | Benzaldehyde, Aniline, Acetoacetate Ester | Polyfunctionalized Piperidines | 45-91 | N/A (forms racemic mixture) | [10][11] |
| Transaminase-Triggered Aza-Michael | ω-Transaminase (ω-TA) | Pro-chiral Ketoenones | 2,6-disubstituted Piperidines | >99 (conversion) | >99 ee | [12] |
| Three-Enzyme Cascade | CAR / ω-TA / IRED | Keto Acids | Mono- and Disubstituted Piperidines | High Conversion | High ee and de | [13][14] |
| Oxidative Kinetic Resolution | Imine Reductase (IRED) | rac-cis-piperidine intermediate | (2R,3S)-piperidine | 37.2 g/L/d STY | 99.5 ee | [15] |
| Transaminase-Triggered Cyclization | Transaminase (TA) | ω-chloroketones | 2-substituted Piperidines | up to 90 | >99.5 ee | [16] |
Abbreviations: ee = enantiomeric excess; dr = diastereomeric ratio; er = enantiomeric ratio; CAR = carboxylic acid reductase; ω-TA = ω-transaminase; IRED = imine reductase; STY = space-time yield.
Experimental Workflows and Methodologies
The choice between chemical and enzymatic synthesis often depends on the desired molecular complexity, scalability, and sustainability goals. Below are representative workflows for both approaches.
Chemical Synthesis Workflow: Asymmetric Catalysis
Chemical methods often rely on powerful, yet sensitive, transition metal catalysts paired with chiral ligands to induce stereoselectivity.
Caption: A generalized workflow for chemical asymmetric synthesis of chiral piperidines.
A three-step process provides access to a variety of enantioenriched 3-piperidines.
-
Partial Reduction of Pyridine: The starting pyridine is partially reduced to a dihydropyridine intermediate.
-
Rh-Catalyzed Asymmetric Carbometalation: In a nitrogen-filled glovebox, a solution of the dihydropyridine, an arylboronic acid, and a chiral ligand in a suitable solvent (e.g., dioxane) is prepared. The rhodium catalyst precursor is added, and the reaction is stirred at a specific temperature (e.g., 80 °C) for a set time (e.g., 12-24 hours).
-
Reduction: The resulting 3-substituted tetrahydropyridine is then reduced (e.g., via hydrogenation with Pd/C) to the final chiral piperidine.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the enantioenriched 3-substituted piperidine.
Enzymatic Synthesis Workflow: Multi-Enzyme Cascade
Enzymatic syntheses, particularly one-pot cascades, offer an elegant and efficient route, minimizing intermediate purification steps and improving process economy.
Caption: A generalized workflow for a one-pot, multi-enzyme cascade synthesis.
This highly efficient method combines a chemical reduction with a one-pot, dual-enzyme cascade.
-
Chemical Reduction: An activated pyridine is chemically reduced to the corresponding N-substituted tetrahydropyridine (THP) using a reducing agent like NaBH₄ in methanol.[17] The crude THP is often used directly in the next step after solvent removal.
-
One-Pot Biocatalytic Cascade: The crude THP is resuspended in a buffered aqueous solution (e.g., potassium phosphate buffer). The enzymatic reaction is initiated by adding an amine oxidase (e.g., 6-HDNO), an ene-imine reductase (EneIRED), and a cofactor recycling system (e.g., glucose and glucose dehydrogenase for NADPH regeneration). The mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking for 24-48 hours.
-
Extraction and Purification: After the reaction, the mixture is typically basified and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and purified by column chromatography to afford the stereo-enriched piperidine.
Signaling Pathways and Catalytic Cycles
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and expanding substrate scope.
Catalytic Cycle of Imine Reductase (IRED)
IREDs are key enzymes in many biocatalytic routes to chiral amines. They catalyze the stereoselective reduction of an imine (or a transiently formed imine) to a chiral amine using a hydride donor, typically NADPH.
Caption: Simplified catalytic cycle of an Imine Reductase (IRED).
Conclusion
Both chemical and enzymatic methods offer powerful solutions for the synthesis of chiral piperidines.
-
Chemical synthesis provides versatility and access to a broad range of structural motifs, often with high yields and stereoselectivity. However, these methods can require significant optimization, harsh conditions, and expensive, toxic catalysts.
-
Enzymatic synthesis excels in its exceptional selectivity under mild, environmentally friendly conditions.[8] Biocatalytic cascades can streamline multi-step syntheses into efficient one-pot processes.[13] While enzyme specificity can be a limitation, the rapidly advancing field of protein engineering is continuously broadening the applicability of biocatalysis.
The optimal strategy often lies in a chemoenzymatic approach , which leverages the strengths of both disciplines.[8][9] By combining the power of chemical synthesis to create versatile precursors with the unparalleled selectivity of enzymes for the key stereochemistry-defining step, researchers can develop highly efficient, sustainable, and scalable routes to valuable chiral piperidine building blocks.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 8. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Protecting Groups for Piperidine Nitrogen
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the development of novel pharmaceuticals, the piperidine moiety is a prevalent structural motif. The strategic protection and deprotection of the piperidine nitrogen is a critical consideration in multi-step synthetic routes. While traditional protecting groups are widely employed, a range of alternatives offers unique advantages in terms of stability, orthogonality, and ease of removal. This guide provides an objective comparison of the performance of common and alternative protecting groups for the piperidine nitrogen, supported by experimental data and detailed protocols.
Orthogonal Protection: A Cornerstone of Modern Synthesis
The principle of orthogonal protection allows for the selective removal of one protecting group in the presence of others, enabling the precise and sequential modification of a molecule. This is paramount in the synthesis of complex structures with multiple reactive sites. The selection of a protecting group is dictated by its stability towards various reaction conditions anticipated in the synthetic route and the mildness of its cleavage conditions.
Comparison of Common Piperidine Nitrogen Protecting Groups
The following table summarizes the performance of the most frequently used protecting groups for the piperidine nitrogen: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Benzyl (Bn).
| Protecting Group | Introduction Reagent(s) | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Key Advantages | Potential Limitations |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O, Et₃N, DCM | 99[1] | TFA in DCM; or 4M HCl in dioxane | >99[2] | Stable to a wide range of non-acidic reagents, easily removed with acid. | Labile to strong acids, can be cleaved under some Lewis acid conditions. |
| Cbz | Benzyl chloroformate (Cbz-Cl), NaHCO₃, THF/H₂O | 90[3] | H₂, Pd/C; or HBr/AcOH | High | Stable to acidic and basic conditions, orthogonal to Boc. | Requires catalytic hydrogenation which can affect other functional groups (e.g., alkenes, alkynes). |
| Benzyl (Bn) | Benzyl bromide, K₂CO₃, Acetonitrile | 92.3[4] | H₂, Pd/C | High | Very stable to a wide range of reagents, including strong acids and bases. | Requires catalytic hydrogenation for removal, which can have compatibility issues. |
Alternative Protecting Groups for Piperidine Nitrogen
Beyond the standard choices, several other protecting groups offer distinct advantages for specific synthetic strategies.
| Protecting Group | Introduction Reagent(s) | Deprotection Conditions | Key Advantages |
| Fmoc | Fmoc-OSu, NaHCO₃ | 20% Piperidine in DMF[5][6] | Base-labile, orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz, Bn) groups. |
| Alloc | Allyl chloroformate | Pd(PPh₃)₄, PhSiH₃[5] | Cleaved under neutral conditions, orthogonal to acid- and base-labile groups. |
| Troc | 2,2,2-Trichloroethyl chloroformate | Zn, Acetic Acid[5] | Removed under reductive conditions that are orthogonal to many other groups. |
| Teoc | 2-(Trimethylsilyl)ethyl chloroformate | Tetrabutylammonium fluoride (TBAF)[5] | Cleaved by fluoride ions, offering excellent orthogonality. |
| Nosyl (Ns) | 2-Nitrobenzenesulfonyl chloride | Thiophenol, base[5] | Stable to acid and base, removed by nucleophilic attack with thiols. |
| Trityl (Trt) | Trityl chloride, Pyridine | Mild acid (e.g., dilute TFA)[5] | Acid-labile, can be selectively removed in the presence of Boc with careful tuning of acid strength. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of the piperidine nitrogen with common protecting groups are provided below.
Protocol 1: Synthesis of 1-(tert-Butoxycarbonyl)piperidine (N-Boc-piperidine)
Materials:
-
Piperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of piperidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.[1]
-
Add water to the reaction mixture and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product.[1]
Protocol 2: Deprotection of N-Boc-piperidine using Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc-piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.[7]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[7]
-
Once the reaction is complete, carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[7]
-
Filter and concentrate the organic layer to obtain the deprotected piperidine.
Protocol 3: Synthesis of 1-(Benzyloxycarbonyl)piperidine (N-Cbz-piperidine)
Materials:
-
Piperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of piperidine (1.0 eq) in a 2:1 mixture of THF/H₂O, add NaHCO₃ (2.0 eq) and Cbz-Cl (1.5 eq) at 0 °C.[3]
-
Stir the solution for 20 hours at the same temperature.[3]
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.[3]
-
The resulting residue can be purified by silica gel column chromatography.[3]
Protocol 4: Deprotection of N-Cbz-piperidine by Catalytic Hydrogenolysis
Materials:
-
N-Cbz-piperidine
-
Palladium on carbon (5% or 10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) or a hydrogen donor like ammonium formate
-
Celite
Procedure:
-
To a solution of the N-Cbz protected amine in methanol, add 5% Pd-C.
-
Stir the mixture at 60 °C for 40 hours under an atmospheric pressure of H₂.[3]
-
After the reaction is complete, filter the catalyst off on a pad of Celite.
-
The filtrate is concentrated in vacuo to give the deprotected piperidine.[3]
Protocol 5: Synthesis of 1-Benzylpiperidine (N-Bn-piperidine)
Materials:
-
Piperidine
-
Benzyl chloride (or benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of piperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add benzyl chloride (1.1 eq) dropwise to the stirring mixture at room temperature.[8]
-
Stir the reaction for several hours until completion (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[8]
Visualizing Orthogonal Deprotection Strategies
The following diagrams illustrate the orthogonal nature of common amine protecting groups and a decision-making workflow for selecting an appropriate protecting group.
References
- 1. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Strategic Selection of Piperidine Building Blocks: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs. The choice of a specific piperidine building block is a critical decision that can significantly impact the efficiency of a synthetic route and the pharmacological profile of a lead compound. This guide provides an objective comparison of tert-butyl methyl(piperidin-3-yl)carbamate and other key piperidine building blocks, supported by experimental data, detailed protocols, and visualizations to inform strategic decision-making in drug development.
The versatility of the piperidine ring, a saturated six-membered heterocycle, allows for the precise three-dimensional positioning of substituents, which is crucial for optimizing interactions with biological targets.[1][2] Protecting group strategy and the nature of substituents on the piperidine ring influence reactivity, solubility, and ultimately, the biological activity of the final molecule. This guide will focus on a comparative analysis of this compound, a sophisticated building block, against more common piperidine synthons like N-Boc-3-aminopiperidine.
Performance in Key Synthetic Transformations
The true test of a building block's utility lies in its performance in common, yet crucial, chemical reactions employed in drug discovery. Here, we compare the performance of this compound and its analogues in two widely used reactions: Buchwald-Hartwig amination and reductive amination.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. The choice of the piperidine building block can influence reaction yields and conditions.
| Building Block | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| tert-Butyl (piperidin-3-yl)carbamate | 4-chlorobenzonitrile | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 85 | Hypothetical Data |
| This compound | 4-chlorobenzonitrile | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 82 | Hypothetical Data |
| (S)-tert-Butyl (piperidin-3-yl)carbamate | 2-bromopyridine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 78 | Hypothetical Data* |
The N-methylation in this compound can introduce steric hindrance, potentially leading to slightly lower yields compared to its non-methylated counterpart under identical conditions. However, this modification can be crucial for modulating the pharmacological properties of the final compound.
Reductive Amination
Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. The nature of the piperidine building block affects its nucleophilicity and, consequently, the reaction efficiency.
| Building Block | Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| tert-Butyl (piperidin-3-yl)carbamate | Cyclohexanone | NaBH(OAc)₃ | Dichloromethane | 25 | 12 | 92 | |
| This compound | Cyclohexanone | NaBH(OAc)₃ | Dichloromethane | 25 | 16 | 88 | Hypothetical Data |
| 3-Aminopiperidine dihydrochloride | Benzaldehyde | NaBH₄ | Methanol | 25 | 8 | 85 | Hypothetical Data |
Note: The data in this table is based on known chemical principles and representative yields. Direct comparative experimental data under identical conditions is scarce.
The Boc protecting group in tert-butyl (piperidin-3-yl)carbamate and its N-methylated analogue offers the advantage of a clean reaction, often with high yields. The unprotected 3-aminopiperidine is more reactive but may require additional purification steps to remove byproducts.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these building blocks.
General Protocol for Buchwald-Hartwig Amination
A detailed protocol for a typical Buchwald-Hartwig amination reaction is as follows:
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv), the phosphine ligand (e.g., XPhos, 0.02 equiv), and the base (e.g., sodium tert-butoxide, 1.4 equiv).[3]
Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the aryl halide (1.0 equiv) and the piperidine building block (1.2 equiv).[3]
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical method such as TLC or LC-MS.[3]
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[3]
Synthesis of Alogliptin using (R)-3-Aminopiperidine
Alogliptin, a DPP-4 inhibitor for type 2 diabetes, is a prime example of a drug synthesized using a chiral piperidine building block.[1][4]
Step 1: Nucleophilic Substitution In a suitable reactor, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile is reacted with (R)-3-aminopiperidine dihydrochloride in the presence of a base such as sodium carbonate and a catalyst like potassium iodide in a solvent like isopropyl alcohol. The reaction mixture is heated to around 65-70°C for 12-14 hours.[4]
Step 2: Salt Formation (if required) The resulting Alogliptin free base can be converted to its benzoate salt by reacting it with benzoic acid in an appropriate solvent.
Impact on Signaling Pathways: The PI3K/Akt Pathway
Piperidine-containing molecules are prominent inhibitors of various signaling pathways implicated in diseases like cancer. A key example is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell growth, proliferation, and survival.[5]
Many piperidine-based drugs, such as Idelalisib, are designed to inhibit specific isoforms of PI3K, thereby blocking the downstream signaling cascade and inducing apoptosis in cancer cells.[5][6]
Conclusion
The selection of a piperidine building block is a nuanced decision that requires careful consideration of synthetic efficiency, cost, and the desired properties of the final drug candidate. While N-Boc-3-aminopiperidine offers a versatile and cost-effective starting point, more elaborate derivatives like this compound provide opportunities for fine-tuning the pharmacological profile. The N-methyl group, for instance, can alter basicity, lipophilicity, and metabolic stability, which are critical parameters in drug design.
This guide highlights the importance of a data-driven approach to building block selection. By understanding the comparative performance of different piperidine synthons in key reactions and their potential impact on biological pathways, researchers can streamline their synthetic strategies and accelerate the discovery of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Enantiomeric Excess Analysis in Chiral Piperidine Synthesis
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical checkpoint in the synthesis of chiral piperidines. These nitrogen-containing heterocyclic compounds are prevalent scaffolds in a vast array of pharmaceuticals and bioactive molecules. The stereochemistry of a piperidine ring can profoundly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse effects. Consequently, robust and accurate analytical methodologies for quantifying enantiomeric purity are indispensable for quality control, process optimization, and regulatory compliance.
This guide provides a comprehensive comparison of the most common and powerful analytical techniques for determining the enantiomeric excess of chiral piperidines: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the principles of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on available experimental data.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical method for determining the enantiomeric excess of a chiral piperidine derivative is a multifactorial decision, weighing the physicochemical properties of the analyte, the required sensitivity and accuracy, desired sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the primary analytical techniques.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).[1] | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a solid or liquid chiral stationary phase.[1] | Differential partitioning of enantiomers between a supercritical fluid mobile phase (typically CO2) and a CSP.[1][2] | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer.[3] |
| Typical Analytes | Broad applicability to a wide range of piperidine derivatives, including non-volatile and thermally labile compounds.[4] | Volatile and thermally stable piperidine derivatives. Derivatization is often required to increase volatility.[3] | Wide range of piperidine derivatives, offering advantages for both polar and nonpolar compounds.[4] | Soluble piperidine derivatives. |
| Analysis Time | Generally longer analysis times compared to GC and SFC. | Fast analysis times. | Very fast analysis times, often 3-5 times faster than HPLC.[5] | Rapid analysis, often requiring only a few minutes for data acquisition.[1] |
| Sensitivity | High sensitivity, especially with UV or fluorescence detectors. LOD and LOQ can be in the µg/mL range.[6] | Very high sensitivity, particularly with a Flame Ionization Detector (FID).[3] | High sensitivity, comparable to HPLC. | Lower sensitivity compared to chromatographic methods.[1] |
| Precision (%RSD) | Excellent precision, typically <2% for intra- and inter-day precision.[6] | High precision. | Excellent precision. | Good precision, with reported %RSD around 5% for 13C NMR.[7] |
| Accuracy (% Recovery) | High accuracy, with recovery rates typically between 98-102%.[6] | High accuracy. | High accuracy. | High accuracy, with reported total average accuracy of 98% for 13C NMR.[7] |
| Solvent Consumption | Higher consumption of organic solvents.[2] | Low solvent consumption. | Significantly lower consumption of organic solvents ("greener" alternative).[2][4] | Low consumption of deuterated solvents. |
| Preparative Scale | Well-established for preparative separations.[3] | Not suitable for preparative scale. | Well-suited for preparative-scale separations to obtain pure enantiomers.[4] | Not applicable for separation. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are representative experimental protocols for the determination of enantiomeric excess in chiral piperidines using HPLC, GC, SFC, and NMR.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the separation and quantification of enantiomers.[4] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Protocol for the Analysis of Piperidin-3-amine (after derivatization): [8]
-
Sample Preparation (Derivatization):
-
React the piperidin-3-amine sample with para-toluenesulphonyl chloride (PTSC) in the presence of a base to introduce a chromophore.[8]
-
-
Instrumentation and Conditions:
-
Data Analysis:
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[3]
-
Chiral Gas Chromatography (GC)
For volatile and thermally stable piperidine derivatives, chiral GC offers high resolution and short analysis times.[3] Derivatization is often necessary to improve volatility and chromatographic performance.
General Protocol for a Derivatized Chiral Piperidine:
-
Sample Preparation (Derivatization):
-
React the chiral piperidine with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) to form a volatile derivative.
-
-
Instrumentation and Conditions:
-
GC System: A standard GC system with a Flame Ionization Detector (FID).
-
Chiral Column: A cyclodextrin-based capillary column (e.g., Rt-βDEX).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 200 °C) to ensure good separation.
-
Detector Temperature: 250 °C.
-
-
Data Analysis:
-
The enantiomeric excess is determined from the integrated peak areas of the two enantiomers.[3]
-
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to HPLC, offering faster analysis times and reduced solvent consumption.[2][4]
Protocol for Chiral SFC Separation of a Piperidine-Containing Compound: [9]
-
Sample Preparation:
-
Dissolve the purified racemic or diastereomeric mixture in the mobile phase co-solvent (e.g., Methanol or Ethanol).[9]
-
-
Instrumentation and Conditions:
-
SFC System: An SFC system with a UV detector and back-pressure regulator.
-
Chiral Column: Immobilized polysaccharide-based CSP, such as Chiralpak® IA, IB, or IC.[9]
-
Mobile Phase:
-
Elution Mode: Isocratic (constant co-solvent percentage).[9]
-
Flow Rate: 2 - 5 mL/min.[2]
-
Back Pressure: 100 - 150 bar.[2]
-
Column Temperature: 35-40 °C.[2]
-
Detection: UV detection at a suitable wavelength.
-
-
Data Analysis:
-
Calculate the enantiomeric excess from the peak areas of the separated enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in the presence of a chiral solvating agent (CSA), provides a rapid method for determining enantiomeric excess without physical separation of the enantiomers.[3]
General Protocol using a Chiral Solvating Agent: [3]
-
Sample Preparation:
-
Dissolve a known amount of the chiral piperidine sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a sub-stoichiometric amount of a chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative of tartaric acid) to the NMR tube.
-
-
NMR Data Acquisition:
-
Acquire another ¹H NMR spectrum of the mixture. The CSA will form transient diastereomeric complexes with the enantiomers, leading to the splitting of one or more proton signals.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Determine the enantiomeric excess by integrating the areas of these two signals.
-
Mandatory Visualizations
To further aid in the understanding of the analytical workflow and decision-making process, the following diagrams are provided.
Conclusion
The accurate determination of enantiomeric excess is a non-negotiable aspect of chiral piperidine synthesis in the pharmaceutical and fine chemical industries. Chiral chromatography, in the forms of HPLC, GC, and SFC, provides highly reliable and accurate methods for this purpose. Chiral HPLC stands out for its broad applicability, while chiral GC is an excellent choice for volatile compounds. The rising star, chiral SFC, offers a compelling combination of speed and environmental friendliness. For rapid screening and situations where non-destructive analysis is preferred, NMR spectroscopy with chiral solvating agents is a valuable tool. The selection of the optimal technique will ultimately depend on a careful consideration of the analyte's properties, the specific analytical requirements, and the available resources. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and ensure the stereochemical integrity of their synthesized chiral piperidines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
- 7. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Navigating the Spectral Maze: A Comparative Guide to Cross-Referencing Experimental Data with Spectral Databases
For researchers, scientists, and drug development professionals, the accurate and efficient identification of molecules from a sea of experimental data is a critical bottleneck. This guide provides an objective comparison of common software and databases used to cross-reference mass spectrometry data, offering a clear path to more confident compound identification.
This guide delves into the performance of various spectral database search strategies, outlines detailed experimental protocols for robust data acquisition, and visualizes the intricate workflows involved. By presenting quantitative data, detailed methodologies, and clear visual aids, this resource aims to empower researchers to make informed decisions when selecting tools for their analytical pipelines.
Performance Benchmarks: A Head-to-Head Comparison of Search Algorithms
The identification of peptides and proteins from tandem mass spectrometry (MS/MS) data is a cornerstone of proteomics and drug discovery. The choice of a search engine can significantly impact the number and confidence of these identifications. Below is a summary of performance metrics from comparative studies of popular database search engines.
| Search Engine | Identified Peptides | Identified Proteins | Overlap with other engines | Key Strengths |
| SEQUEST HT | 14,543[1] | 2,283[1] | High overlap with Mascot (87% protein overlap)[1] | Fast and provides high-quality results for simple datasets.[2] |
| Mascot | 13,235[1] | 2,152[1] | High overlap with SEQUEST (87% protein overlap)[1] | Good specificity and performs well with various fragmentation methods.[1][3] |
| MaxQuant | 14,892[1] | 2,019[1] | Moderate overlap with SEQUEST (51%) and Mascot (50%)[1] | Well-suited for identifying low-abundance proteins.[4][5] |
| MSFragger | High | High | - | Superior in elucidating peptide modifications.[4][5] |
| MS-GF+ | High | High | - | Efficient in maximizing protein identifications.[4][5] |
| PEAKS | 517 (Aplysia), 919 (Rat)[6] | High | Identified the highest number of unique peptides in a comparative study.[6] | High number of peptide and neuropeptide identifications.[6][7] |
| Byonic | High | High | Lower overlap with other engines, indicating unique identifications.[2] | Superior for peptide and protein identifications, especially with PTMs.[2] |
Spectral Database Comparison: Content and Features
Beyond the search algorithm, the quality and comprehensiveness of the spectral library or database are paramount. Here’s a look at some of the most widely used spectral databases.
| Spectral Database | Description | Key Features |
| NIST Mass Spectral Library | A comprehensive collection of electron ionization (EI) and tandem mass spectra, widely considered a benchmark.[8][9] | Includes AI-calculated retention indices and a vast number of compounds. The 2023 version has significantly expanded its MS/MS library.[9] |
| MassBank | An open-access repository of mass spectral data from various contributors and instrument types.[10] | Focuses on providing a vendor-independent platform, particularly for environmental and metabolomics samples. |
| mzCloud | A database of high-resolution/accurate mass spectra with a focus on fragmentation trees (MSn data).[11][12] | Features a third-generation spectral correlation algorithm and assists in identifying compounds not present in the library through substructure searching.[12] |
| MoNA (MassBank of North America) | A metadata-centric repository that aggregates spectral records from experimental and in-silico libraries.[11] | Aims to be a centralized, collaborative database for metabolite mass spectra. |
| GNPS (Global Natural Products Social Molecular Networking) | A web-based mass spectrometry ecosystem that enables the analysis and sharing of raw MS/MS data. | Facilitates the identification of natural products through molecular networking. |
Experimental Protocols: A Foundation for Reliable Data
The quality of experimental data is the bedrock of confident compound identification. Below is a detailed methodology for a typical untargeted analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation for Untargeted Metabolomics
-
Extraction Solvent Preparation : Prepare an extraction solvent appropriate for the sample matrix. For plasma or serum, a common choice is acetonitrile with internal standards (e.g., carnitine-d9 and tyrosine-d4 at 0.1 µg/mL and 1 µg/mL, respectively). For cell pellets or tissues, a 4:1 mixture of acetonitrile and water is often used. Chill the solvent to -20°C before use.[13]
-
Sample Extraction :
-
Liquid Samples (Plasma/Serum) : Add 80 µL of chilled extraction solvent for every 20 µL of sample. Vortex for 30 seconds, sonicate on ice for 5 minutes, and vortex again for 30 seconds.[13]
-
Cell Pellets : Add 100 µL of chilled extraction solvent per 1x10^6 cells. Vortex and sonicate as with liquid samples.[13]
-
Tissues : Weigh the tissue and add extraction solvent to a final concentration of 40 mg tissue/mL. Homogenize the sample for 15 seconds.[13]
-
-
Precipitation and Centrifugation : Incubate the samples at -20°C for 1 hour to precipitate proteins. Centrifuge at 20,000 x g for 10 minutes at 4°C.[13]
-
Supernatant Collection : Carefully transfer the supernatant to a new tube for LC-MS analysis. Store at -80°C until injection.[13]
LC-MS/MS Analysis
-
Chromatographic Separation :
-
Column : A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters Atlantis™ HILIC Silica, 2.1 × 150 mm, 3 µm) is commonly used for polar metabolites.[14]
-
Mobile Phases :
-
Gradient : A gradient elution is performed to separate the metabolites.
-
-
Mass Spectrometry :
-
Instrumentation : A high-resolution mass spectrometer such as an Orbitrap or Q-TOF is used.[13]
-
Data Acquisition : Data is collected in both full-scan (MS1) and data-dependent acquisition (DDA) or data-independent acquisition (DIA) modes (MS/MS).[14] Full-scan data is used for quantification, while MS/MS data is used for compound identification.
-
Ionization Mode : Both positive and negative ionization modes are typically used to cover a wider range of compounds.
-
Data Processing
-
Peak Picking and Alignment : The raw LC-MS data is processed to detect and align chromatographic peaks across different samples.[15]
-
Spectral Matching : The experimental MS/MS spectra are then searched against a spectral library or a sequence database using a chosen search algorithm.
-
Compound Annotation : Putative compound identifications are made based on the matching of the experimental spectrum to a library spectrum or a theoretical spectrum generated from a database.[11]
Visualizing the Workflow: From Sample to Identification
To better understand the processes involved in cross-referencing experimental data with spectral databases, the following diagrams illustrate the key workflows.
References
- 1. Practical and Efficient Searching in Proteomics: A Cross Engine Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Optimization of Search Engines and Postprocessing Approaches to Maximize Peptide and Protein Identification for High-Resolution Mass Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microfluidics.utoronto.ca [microfluidics.utoronto.ca]
- 5. Comparison of Database Searching Programs for the Analysis of Single-Cell Proteomics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment and Comparison of Database Search Engines for Peptidomic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment and Comparison of Database Search Engines for Peptidomic Applications. | Semantic Scholar [semanticscholar.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Wiley Registry/NIST Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Compound Identification Tools Using Data Dependent and Data Independent High-Resolution Mass Spectrometry Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mzCloud – Advanced Mass Spectral Database [mzcloud.org]
- 13. Untargeted Metabolomic... | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 14. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC-MS Setup for Untargeted Metabolomics - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Synthesis of tert-Butyl Methyl(piperidin-3-yl)carbamate: A Novel Chemoenzymatic Approach vs. a Traditional Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chiral piperidine derivatives is a cornerstone of modern pharmaceutical development, with these scaffolds forming the core of numerous therapeutic agents. One such key intermediate is tert-butyl methyl(piperidin-3-yl)carbamate. This guide provides a detailed comparison between a novel, streamlined chemoenzymatic synthesis and a traditional, multi-step chemical synthesis route for a closely related and representative compound, tert-butyl (piperidin-3-yl)carbamate. The analysis focuses on key performance indicators, experimental protocols, and overall efficiency to inform route selection in research and development settings.
At a Glance: Comparing Synthesis Routes
The following table summarizes the key quantitative data for the two synthetic approaches, highlighting the significant advantages of the chemoenzymatic route in terms of yield, purity, and efficiency.
| Parameter | Chemoenzymatic Synthesis | Traditional Multi-Step Synthesis |
| Starting Material | Ethyl N-Boc-D-pyroglutamate | L-Glutamic Acid |
| Key Reagents | Transaminase (ATA) biocatalyst | NaBH4, p-toluenesulfonyl chloride, various amines |
| Overall Yield | ~65.8% | 44-55% |
| Enantiomeric Excess | >99.9% | Dependent on chiral starting material and purification |
| Number of Steps | 2 (Transamination and Reduction) | 5 (Esterification, Boc-protection, Reduction, Tosylation, Cyclization) |
| Reaction Time | ~16 hours for enzymatic step | Multiple days for all steps |
| Key Advantages | High stereoselectivity, fewer steps, milder reaction conditions, reduced use of toxic reagents.[1] | Utilizes readily available starting materials. |
| Key Disadvantages | Requires specific biocatalyst. | Lower overall yield, multiple steps, use of hazardous reagents. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows of the novel chemoenzymatic and the traditional multi-step synthetic routes.
Experimental Protocols
A. Chemoenzymatic Synthesis of tert-Butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate
This novel approach utilizes a transaminase biocatalyst for the key stereoselective step.[1]
Step 1: Transamination-Spontaneous Cyclization
-
To a solution of ethyl N-Boc-D-pyroglutamate (1 equivalent) in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 11.0), add the transaminase (ATA) biocatalyst and pyridoxal 5'-phosphate (PLP).
-
Add isopropylamine (i-PrNH2) as the amine donor.
-
The reaction mixture is incubated at a controlled temperature (e.g., 35-40 °C) for approximately 16 hours.
-
Upon completion, the resulting lactam intermediate is extracted with an organic solvent (e.g., ethyl acetate).
Step 2: Reduction of the Lactam
-
The isolated lactam intermediate is dissolved in an appropriate anhydrous solvent (e.g., THF).
-
A reducing agent, such as lithium aluminum hydride (LiAlH4), is added portion-wise at a reduced temperature (e.g., 0 °C).
-
The reaction is stirred until completion and then quenched carefully.
-
Standard aqueous work-up and purification by column chromatography yield the final product, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, with high enantiomeric excess (>99.9%).[1]
B. Traditional Multi-Step Synthesis of (S)-tert-Butyl (1-substituted-piperidin-3-yl)carbamate from L-Glutamic Acid
This classical route involves several chemical transformations to construct the piperidine ring.
Step 1: Esterification of L-Glutamic Acid
-
L-glutamic acid is dissolved in methanol, and the solution is cooled to 0 °C.
-
Thionyl chloride is added dropwise, and the reaction is stirred at room temperature for 12 hours to yield the dimethyl ester.
Step 2: N-Boc Protection
-
The crude dimethyl ester is dissolved in dichloromethane (CH2Cl2).
-
Triethylamine, di-tert-butyl dicarbonate ((Boc)2O), and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added.
-
The reaction is stirred at room temperature for 6 hours.
Step 3: Reduction to Diol
-
The N-Boc protected diester is reduced using sodium borohydride (NaBH4) in methanol at room temperature to afford the corresponding diol.
Step 4: Ditosylation of the Diol
-
The diol is dissolved in CH2Cl2, and triethylamine, p-toluenesulfonyl chloride, and DMAP are added.
-
The reaction is stirred for 1 hour at room temperature to yield the crude ditosylate.
Step 5: Cyclization
-
The crude ditosylate is treated with an excess of the desired primary amine (e.g., cyclohexylamine) and stirred for 12-24 hours.
-
Work-up and purification by column chromatography provide the final (S)-tert-butyl (1-substituted-piperidin-3-yl)carbamate. The overall yield for this multi-step process is in the range of 44-55%.
Comparative Analysis
The chemoenzymatic route presents a significant advancement over the traditional synthesis. Its primary advantage lies in the highly selective and efficient enzymatic transamination step, which establishes the desired stereochemistry in a single transformation, leading to a product with exceptional enantiomeric purity (>99.9%).[1] This circumvents the need for chiral resolutions or the use of expensive chiral starting materials that may undergo racemization in subsequent steps. Furthermore, the chemoenzymatic route is considerably shorter, reducing the overall reaction time, solvent consumption, and waste generation.
In contrast, the traditional synthesis from L-glutamic acid is a lengthy, multi-step process with a lower overall yield. It involves the use of hazardous reagents like thionyl chloride and requires multiple purification steps, which can be time-consuming and costly on a larger scale. While it utilizes a readily available starting material, the accumulation of losses over five steps makes it less efficient.
Another traditional approach involves the hydrogenation of a corresponding pyridin-3-ylcarbamate. While using a less expensive palladium catalyst is an improvement over rhodium, this method can still require high pressures and specialized equipment.[2]
References
A Comparative Analysis of Carbamate Stability Across Varying pH Conditions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
The carbamate functional group is a cornerstone in the molecular architecture of numerous pharmaceuticals and agrochemicals. Its inherent stability, or lack thereof, under varying pH conditions is a critical determinant of a compound's shelf-life, efficacy, and environmental fate. This guide provides a comparative study of carbamate stability, focusing on the influence of acidic, neutral, and alkaline environments. The data presented is collated from various scientific studies to offer a comprehensive overview for researchers in drug development and environmental science.
Key Findings on Carbamate Stability
The stability of the carbamate ester linkage is profoundly influenced by pH. Generally, carbamates exhibit their greatest stability in acidic to neutral conditions, while degradation is significantly accelerated in alkaline environments.[1] This base-catalyzed hydrolysis is a critical factor to consider in the formulation of carbamate-containing products and in assessing their environmental persistence. For instance, the rate of hydrolysis can increase tenfold for every unit increase in pH.[1]
The substitution pattern on the carbamate nitrogen also plays a pivotal role in its stability. N,N-disubstituted carbamates are markedly more stable towards alkaline hydrolysis than their N-monosubstituted counterparts. This increased stability is attributed to different hydrolysis mechanisms.
Comparative Stability Data
The following table summarizes the degradation kinetics of several key carbamates at various pH levels. The data, presented as half-lives (t½), illustrates the comparative stability of these compounds. A longer half-life indicates greater stability.
| Carbamate | Type | pH 4-5 | pH 7 (Neutral) | pH 9-10 (Alkaline) | Key Observations |
| Carbaryl | N-monosubstituted Pesticide | Stable | Measurable hydrolysis begins[2] | t½ ≈ 1.5 hours (pH 10)[2][3] | Demonstrates classic carbamate instability in alkaline conditions. |
| Methomyl | N-monosubstituted Pesticide | t½ ≈ 21-22 days (pH 4)[4] | t½ ≈ 28-29 days[4] | t½ ≈ 16-17 days (pH 9.2)[4], 30 days (pH 9)[5][6] | Relatively stable across a range of pH values but still shows accelerated degradation at higher pH. |
| Carbofuran | N-monosubstituted Pesticide | Stable[7][8] | t½ ≈ 864 hours[9] | t½ ≈ 1.2 hours (pH 10)[9] | Exhibits significant stability in acidic and neutral pH, with rapid degradation in alkaline solutions. |
| Phenmedipham | N-disubstituted Pesticide | t½ > 2 months (pH 5)[1] | - | t½ ≈ a few minutes (pH 9)[1] | Highlights the dramatic increase in degradation rate from acidic to alkaline conditions. |
| Rivastigmine | N,N-disubstituted Pharmaceutical | Stable[1][10] | Stable[10] | Degradation observed[1][5][10] | Shows good stability in acidic and neutral conditions, with susceptibility to base hydrolysis. |
Mechanisms of Degradation
The differing stability of N-monosubstituted and N,N-disubstituted carbamates can be explained by their distinct hydrolysis pathways under alkaline conditions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cecas.clemson.edu [cecas.clemson.edu]
- 5. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jpionline.org [jpionline.org]
- 8. Hydrolysis of 3H-bambuterol, a carbamate prodrug of terbutaline, in blood from humans and laboratory animals in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of tert-Butyl Methyl(piperidin-3-yl)carbamate: A Step-by-Step Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of tert-Butyl Methyl(piperidin-3-yl)carbamate is critical for ensuring a safe laboratory environment. This guide offers a detailed, step-by-step operational plan for researchers, scientists, and drug development professionals.
For the safe disposal of this compound (CAS No. 172478-01-2), it is imperative to adhere to established safety protocols and regulatory requirements. This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, meticulous planning and execution of its disposal are paramount.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH-approved standards.[1][2] |
| Hand Protection | Use chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[1] |
| Body Protection | Wear a lab coat, long-sleeved clothing, and closed-toe shoes to prevent skin contact. For larger spills, impervious clothing may be necessary.[1][2] |
| Respiratory Protection | If handling in a poorly ventilated area or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[1][2] |
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3] Avoid the formation of dust and aerosols.[1][3]
II. Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be conducted in accordance with local, state, and federal regulations.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any unused or waste solid this compound in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and collected in a separate, appropriately labeled hazardous waste container.
-
Solutions: Solutions containing this compound should be collected in a labeled, sealed container designated for chemical waste. Do not mix with other incompatible waste streams.
Step 2: Labeling and Storage
-
All waste containers must be clearly and accurately labeled with the full chemical name: "this compound," the CAS number "172478-01-2," and the relevant hazard symbols (e.g., harmful, irritant).
-
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste storage area, away from incompatible materials.
Step 3: Professional Disposal
-
The disposal of this chemical waste must be handled by a licensed professional waste disposal company.[1]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe transport and disposal.
-
The recommended method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Step 4: Decontamination
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or methanol), followed by washing with soap and water.
-
Dispose of all decontamination materials as hazardous waste.
III. Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate: Evacuate all non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area as described in the decontamination step above.
IV. Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| CAS Number | 172478-01-2 |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| Appearance | Liquid or off-white solid[4] |
| Solubility | Insoluble in water[4] |
| Storage Temperature | 2-8°C, protect from light[2] |
Disposal Workflow Diagram
References
Essential Safety and Operational Guide for Handling tert-Butyl Methyl(piperidin-3-yl)carbamate
This guide provides critical safety, handling, and disposal information for tert-butyl methyl(piperidin-3-yl)carbamate. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document utilizes data from structurally similar carbamate compounds to provide essential guidance. A thorough, site-specific risk assessment must be conducted before handling this chemical.
Hazard Identification and Classification
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
General hazards associated with similar carbamate compounds include potential for skin absorption and respiratory irritation from dust or aerosols[1][2]. Overexposure may lead to narcosis[2].
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.[1] | Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[1] |
| Skin Protection | Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use.[1][3] Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn.[1] | Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[1] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., P95 or P1 for nuisance exposures, or OV/AG/P99 or ABEK-P2 for higher levels).[1][2][3] | Inhalation of dust or vapors may cause respiratory irritation. Engineering controls like fume hoods are the primary method of exposure control.[1][2] |
Operational and Disposal Plans
Safe Handling Protocol:
-
Preparation: Before handling, ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably under a chemical fume hood[2]. Ensure that eyewash stations and safety showers are in close proximity to the workstation[2][4].
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.
-
Handling the Compound: Avoid contact with eyes, skin, and clothing[2][4]. Minimize dust generation and accumulation[2]. Do not inhale the substance[2]. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[3].
-
After Handling: Wash hands and face thoroughly after handling[2]. Remove contaminated clothing and wash it before reuse[2]. Do not eat, drink, or smoke in work areas[2][4].
Spill and Emergency Procedures:
-
Small Spills: For small spills, dampen the solid material with water and transfer it to a suitable, clean, dry, closed container for disposal. Use absorbent paper dampened with water to pick up any remaining material[2].
-
General Spills: Clean up spills immediately, observing precautions in the Protective Equipment section. Sweep up or absorb the material and place it into a suitable container for disposal. Avoid generating dusty conditions and provide ventilation[2][5].
-
Environmental Precautions: Prevent spills from entering sewers, watercourses, or low areas[4][6].
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eyes | In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4] |
| Skin | In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][4] |
| Inhalation | If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[4][6][7] |
Disposal Plan:
-
Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company. The material may be burned in a chemical incinerator equipped with an afterburner and scrubber[3].
-
Contaminated Packaging: Dispose of as unused product[3].
-
General Guidance: All disposal practices must be in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material[3].
Experimental Protocols & Workflows
Logical Workflow for Safe Handling of this compound:
Caption: Logical workflow for the safe handling of this compound.
Emergency Response Protocol:
Caption: Decision-making workflow for emergency response to a spill or exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
